3-Bromophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-bromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSVCNPDKKSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370209 | |
| Record name | 3-Bromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89598-96-9 | |
| Record name | 3-Bromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromophenyl)boronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromophenylboronic Acid
CAS Number: 89598-96-9
This technical guide provides a comprehensive overview of 3-Bromophenylboronic acid, a versatile reagent in organic synthesis with significant applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, key reactions, and safety protocols.
Chemical and Physical Properties
This compound is an organoboron compound that is a derivative of phenylboronic acid.[1] It is a white to off-white crystalline solid and is a key building block in Suzuki-Miyaura cross-coupling reactions, among other organic transformations.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 89598-96-9 | [1] |
| Molecular Formula | C₆H₆BBrO₂ | [1] |
| Molecular Weight | 200.83 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 164-168 °C | [3] |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (B95107) (THF) and ethyl acetate. | [4] |
| SMILES | OB(O)c1cccc(Br)c1 | [3] |
| InChI | 1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of a di-substituted benzene (B151609) with an organolithium reagent followed by quenching with a borate (B1201080) ester.
Detailed Experimental Protocol for Synthesis
This protocol describes the synthesis of this compound from 1-bromo-3-iodobenzene (B1265593).
Materials:
-
1-bromo-3-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 25.0 g (88 mmol) of 1-bromo-3-iodobenzene in 200 mL of anhydrous THF.[5]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add 60.75 mL (97 mmol) of n-butyllithium dropwise to the cooled solution over 30 minutes. Maintain the temperature at -78 °C and continue stirring for 1 hour.[5]
-
At the same temperature, add 11 g (106 mmol) of trimethyl borate dropwise.[5]
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.[5]
-
Acidify the reaction by the dropwise addition of 2 equivalents of hydrochloric acid and continue stirring for 1 hour.[5]
-
Extract the mixture with ethyl acetate. Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.[5]
-
Dissolve the resulting crystals in cold hexane to precipitate the product. Filter and dry to obtain this compound.[5]
Applications in Organic Synthesis
This compound is a crucial reagent in a variety of organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide, catalyzed by a palladium complex.[2]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the construction of biaryl compounds which are common motifs in pharmaceuticals and functional materials.[6]
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[5] These compounds can act as enzyme inhibitors by forming a reversible covalent bond with active site serine residues.[7][8] this compound serves as a key starting material for the synthesis of complex molecules with potential therapeutic applications.
Example Application: Synthesis of a Dual BRD4 and PI3K Inhibitor
Recent research has focused on the development of dual-target inhibitors to overcome drug resistance in cancer. One such example is the synthesis of molecules that simultaneously inhibit bromodomain-containing protein 4 (BRD4) and phosphoinositide 3-kinase (PI3K), both of which are implicated in the progression of medulloblastoma.[9][10] The synthesis of a potent inhibitor, MDP5, involves a 3-bromo-2-hydroxybenzoic acid precursor, which highlights the utility of bromo-substituted aromatic compounds in the generation of targeted therapies.[9] While not a direct use of this compound, the Suzuki coupling of this compound with a suitable partner could be a key step in the synthesis of analogous complex drug candidates.
Signaling Pathway in Medulloblastoma
The PI3K/AKT/mTOR and the BRD4-MYC signaling pathways are critical drivers in many cancers, including medulloblastoma.[10] Dual inhibition of PI3K and BRD4 can lead to a synergistic anti-tumor effect.
Caption: Dual inhibition of PI3K and BRD4 signaling pathways by a potential therapeutic agent.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 2: Hazard Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11][12] |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [11][12] |
Handling and Storage:
-
Use in a well-ventilated area.[11]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Keep container tightly closed.[11]
Conclusion
This compound is a valuable and versatile building block in organic chemistry. Its utility in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for researchers in drug discovery and materials science. Adherence to proper handling and safety protocols is essential when working with this compound. This guide provides a foundational understanding for its effective and safe use in a laboratory setting.
References
- 1. Cas 89598-96-9,this compound | lookchem [lookchem.com]
- 2. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
- 7. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
In-Depth Technical Guide: 3-Bromophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Compound Information
3-Bromophenylboronic acid is an organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its ability to serve as a stable yet reactive source of the 3-bromophenyl group makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a ready reference for experimental design.
| Property | Value | Citations |
| Molecular Weight | 200.83 g/mol | [1] |
| Molecular Formula | C₆H₆BBrO₂ | [2] |
| CAS Number | 89598-96-9 | [1][2] |
| Melting Point | 164-168 °C | [3] |
| Appearance | White crystalline powder | [3] |
| pKa (Predicted) | 7.55 ± 0.10 | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][4] |
Synthesis and Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of a di-substituted benzene (B151609) with an organolithium reagent, followed by quenching with a trialkyl borate. The workflow for a typical synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[5] this compound is a common coupling partner in these reactions. Below is a detailed protocol for a representative Suzuki-Miyaura coupling.
Reaction: Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (e.g., 4-Iodotoluene) (1.0 mmol, 1.0 eq.)
-
This compound (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1 ratio, 10 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[6] Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (0.05 mmol).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired biaryl product.
The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding this transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Chemical Biology
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties, which allow them to act as enzyme inhibitors.[7][8] The boron atom can form reversible covalent bonds with active site residues in enzymes, such as serine proteases.[8]
Inhibition of Signaling Pathways in Cancer
While research on this compound itself is specific, studies on its parent compound, phenylboronic acid (PBA), provide insights into its potential biological activity. PBA has been shown to inhibit the migration of metastatic prostate cancer cells.[9] This effect is attributed to the inhibition of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42.[9][10] These proteins are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.[9]
The inhibition of this pathway disrupts the downstream signaling that controls cell motility and invasion. Furthermore, derivatives containing the 3-bromophenyl moiety have been shown to inhibit cancer cell invasion and tumor growth, suggesting the potential of this structural motif in the development of novel anti-cancer agents.[11]
Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.
Conclusion
This compound, with a molecular weight of 200.83 g/mol , is a versatile and crucial reagent in modern organic synthesis. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction is well-established. Furthermore, the broader class of phenylboronic acids is gaining attention in drug discovery for its potential to modulate key signaling pathways, such as the Rho GTPase pathway implicated in cancer metastasis. This technical guide provides core data and protocols to facilitate its use in research and development, highlighting its significance for both synthetic chemists and drug discovery professionals.
References
- 1. 3-溴苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1pchem.com [1pchem.com]
- 3. This compound | 89598-96-9 [amp.chemicalbook.com]
- 4. This compound CAS#: 89598-96-9 [m.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromophenylboronic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3-Bromophenylboronic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount for successful experimental design and execution. This compound is a versatile organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and logical workflows for its application.
Core Physical and Chemical Properties
This compound is a white to light-yellow crystalline powder.[3] Its key identifiers and physical constants are summarized below for quick reference.
Table 1: General and Structural Information
| Identifier | Value |
| IUPAC Name | (3-bromophenyl)boronic acid[3][4] |
| Synonyms | 3-Bromobenzeneboronic acid[5][6] |
| CAS Number | 89598-96-9[4][5][6] |
| Molecular Formula | C₆H₆BBrO₂[4][7][8] |
| Molecular Weight | 200.83 g/mol [4][5][6][7] |
| Appearance | Powder or crystals[3][5][6] |
| SMILES String | OB(O)c1cccc(Br)c1[5][6] |
| InChI Key | AFSSVCNPDKKSRR-UHFFFAOYSA-N[5][6] |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 164-168 °C (lit.)[5][6][7] |
| Boiling Point | 330.5 ± 44.0 °C at 760 mmHg[7] |
| Density | 1.7 ± 0.1 g/cm³[7] |
| pKa | 7.55 ± 0.10 (Predicted)[1] |
| Flash Point | 153.7 ± 28.4 °C[7] |
| Storage Temperature | 0-6°C[1][7] |
Table 3: Spectral Data
| Spectrum Type | Data Source |
| ¹H NMR | Available from suppliers like Sigma-Aldrich and ChemicalBook.[4][9] |
| ¹³C NMR | Spectral data is available in databases.[9] |
| Infrared (IR) | Conforms to standard spectra for the compound.[3][4] |
| Mass Spectrometry (MS) | Data available in public databases like PubChem.[9] |
Experimental Protocols
Accurate determination of physical properties is crucial for confirming the identity and purity of a substance. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[10] A sharp melting range close to the literature value suggests a high-purity sample, whereas a broad and depressed melting range indicates the presence of impurities.[10][11]
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of dry this compound powder is placed on a clean, dry surface. The open end of a capillary tube is pushed into the powder.[12]
-
Packing: The sample is packed into the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping the capillary tube through a longer glass tube.[12][13] The final packed sample height should be 1-2 mm.[11]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp or similar apparatus.[10][12]
-
Heating: For an unknown or to establish an approximate range, a rapid heating rate (10-20 °C/minute) can be used initially.[13]
-
Accurate Measurement: A second, more careful determination is performed with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.[10][13]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[10][12]
Solubility Determination
Solubility is a fundamental property that dictates solvent choice for reactions, extractions, and chromatography.[14] A qualitative assessment can be performed using a simple test tube method.
Methodology: Qualitative Solubility Test
-
Preparation: Place approximately 25 mg of this compound into a small, dry test tube.[15]
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, methanol, DMSO) in small portions.[15]
-
Mixing: After each addition, shake the test tube vigorously for at least 30-60 seconds.[14][16]
-
Observation: Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if the majority of the solid remains undissolved. If a significant portion dissolves but not all, it is deemed "partially soluble."[14][16]
-
pH and Reactivity (for aqueous solutions): If the compound is water-soluble, test the pH with litmus (B1172312) paper to determine if it's acidic or basic.[17] If it is insoluble in water, subsequent tests can be performed with aqueous solutions of 5% NaOH, 5% NaHCO₃, and 5% HCl to classify it as a strong acid, weak acid, or base.[15][17]
Synthetic and Mechanistic Pathways
This compound is a crucial building block in synthetic chemistry. Understanding its synthesis and its role in key reactions is vital for its effective application.
Synthesis Pathway
A common laboratory synthesis involves a lithium-halogen exchange with a dibrominated precursor, followed by electrophilic trapping with a borate (B1201080) ester and subsequent hydrolysis.[18][19][20]
Methodology: Synthesis from 1,3-Dibromobenzene
-
Reaction Setup: 1,3-Dibromobenzene is dissolved in an anhydrous ether like tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[18][19]
-
Lithiation: The solution is cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise, initiating a lithium-halogen exchange.[18][19]
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise at -78 °C.[18][19] The reaction is then allowed to warm to room temperature and stirred for several hours.[18][19]
-
Hydrolysis (Workup): The reaction is quenched by the cautious addition of an aqueous acid, such as hydrochloric acid (HCl), to hydrolyze the boronic ester.[18][19]
-
Purification: The product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether), washed, dried, and purified, typically by recrystallization from a solvent like hexane.[18][19]
Role in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[21][22] this compound serves as the organoboron partner, enabling the formation of a new carbon-carbon bond. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[21][22]
References
- 1. lookchem.com [lookchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. (3-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2734318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound = 95 89598-96-9 [sigmaaldrich.com]
- 7. (3-Bromophenyl)boronic acid | CAS#:89598-96-9 | Chemsrc [chemsrc.com]
- 8. 1pchem.com [1pchem.com]
- 9. This compound(89598-96-9) 1H NMR [m.chemicalbook.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. chem.ws [chem.ws]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. saltise.ca [saltise.ca]
- 17. scribd.com [scribd.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. prepchem.com [prepchem.com]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of 3-Bromophenylboronic Acid for Researchers and Drug Development Professionals
An in-depth analysis of the solubility profile of 3-bromophenylboronic acid, a key reagent in modern organic synthesis. This guide provides available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a practical workflow for its application in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound (C₆H₆BBrO₂) is a vital organoboron compound widely utilized in synthetic organic chemistry. Its prominence stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is instrumental in the formation of carbon-carbon bonds for the synthesis of biaryls and other complex organic molecules.[1][2][3][4] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction design, optimization, and purification processes. This technical guide consolidates the available solubility data, presents detailed experimental methodologies for its determination, and provides a visual workflow for its practical application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 89598-96-9 |
| Molecular Formula | C₆H₆BBrO₂ |
| Molecular Weight | 200.83 g/mol [5] |
| Appearance | White to off-white crystalline powder[6] |
| Melting Point | 164-168 °C[6] |
| Boiling Point | 330.5 ± 44.0 °C (Predicted)[6] |
| pKa | 7.55 ± 0.10 (Predicted)[6] |
Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the available quantitative and qualitative data are summarized below. It is important to note that boronic acids can undergo dehydration to form cyclic boroxines, which can affect their solubility.[7]
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Description | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (497.93 mM)[8] | Soluble | Requires sonication; use of hygroscopic DMSO can significantly impact solubility.[8] |
| Dimethyl Sulfoxide (DMSO) | - | Slightly Soluble[6] | - |
| Methanol | - | Slightly Soluble[6] | - |
The limited availability of quantitative data highlights the need for experimental determination of solubility in solvents relevant to specific research and development applications. The following section provides a detailed protocol for such determinations.
Experimental Protocol for Solubility Determination
The following is a standard gravimetric method adapted for the determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., Tetrahydrofuran (THF), Dioxane, Toluene, Ethanol, Acetone, Ethyl Acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (0.22 µm)
-
Pre-weighed evaporation dishes
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent at a specific temperature (e.g., 25 °C).
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the filtered solution.
-
Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely.
-
Once the solvent has evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mg/mL.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is a cornerstone reagent for the synthesis of biaryls via the Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.
General Reaction Scheme
The general reaction scheme for a Suzuki-Miyaura coupling using this compound is as follows:
Caption: General reaction scheme for Suzuki-Miyaura coupling.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction with this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is an indispensable tool for synthetic chemists, particularly in the pharmaceutical and materials science sectors. While comprehensive quantitative solubility data remains sparse, this guide provides the currently available information and a robust experimental protocol for its determination. A thorough understanding of its solubility characteristics in various organic solvents is crucial for optimizing reaction conditions, improving yields, and streamlining purification processes. The provided workflow for the Suzuki-Miyaura coupling reaction serves as a practical guide for the application of this versatile reagent in the synthesis of valuable biaryl compounds. Further research into the quantitative solubility of this compound in a broader range of solvents would be a valuable contribution to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. (3-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2734318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 89598-96-9 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 3-Bromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-bromophenylboronic acid, a critical reagent in pharmaceutical sciences and organic chemistry. The document details established protocols, presents quantitative data for comparative analysis, and outlines common purification techniques. The synthesis of this compound is predominantly achieved through two main strategies: organometallic reactions involving Grignard or organolithium reagents, and palladium-catalyzed cross-coupling reactions.
Core Synthetic Methodologies
The synthesis of this compound primarily relies on the formation of an organometallic intermediate from a di- or tri-substituted benzene (B151609) ring, which is then quenched with a borate (B1201080) ester. The two most prevalent methods are detailed below.
Synthesis via Lithiation of Dihaloarenes
This widely-used method involves the selective halogen-metal exchange of a dihalobenzene, typically at low temperatures, to generate an aryllithium species. This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. The choice of starting material, such as 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene (B1265593), influences the reaction conditions. The greater reactivity of the carbon-iodine bond allows for selective lithiation at that position.
-
Reaction Setup: A 500 mL round-bottom flask is charged with 1-bromo-3-iodobenzene (25.0 g, 88 mmol) and dissolved in 200 mL of anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78°C. n-Butyllithium (60.75 mL of a 1.6 M solution in hexanes, 97 mmol) is added dropwise over 30 minutes, ensuring the internal temperature remains below -70°C. The mixture is stirred at -78°C for an additional hour.
-
Borylation: Trimethyl borate (11 g, 106 mmol) is added dropwise at -78°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Isolation: The reaction is quenched by the dropwise addition of 2 equivalents of hydrochloric acid, followed by stirring for one hour. The mixture is extracted with ethyl acetate (B1210297). The combined organic layers are concentrated under reduced pressure.
-
Purification: The resulting crude product is dissolved in cold hexane (B92381) to yield this compound as crystals.
-
Reaction Setup: To a solution of 1,3-dibromobenzene (105.9 mmol) in 500 mL of anhydrous THF under a nitrogen atmosphere, cooled to -78°C, is added n-butyllithium (44 mL of a 2.5 M solution, 110 mmol) dropwise. The resulting solution is stirred for 30 minutes at -78°C.
-
Borylation: Trimethyl borate (10.4 g, 110 mmol) is added dropwise. The solution is then allowed to warm to room temperature and stirred for 3 hours.
-
Work-up: 300 mL of 1M hydrochloric acid is added, and the mixture is extracted with diethyl ether. The organic layer is washed with water and dried over magnesium sulfate.
-
Purification: The solvent is evaporated, and the residue is purified by silica (B1680970) gel column chromatography to afford this compound.
Palladium-Catalyzed Synthesis: Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides. This method offers excellent functional group tolerance. The reaction typically involves an aryl bromide, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst with a suitable ligand, and a base. The resulting boronate ester can then be hydrolyzed to the boronic acid.
-
Reaction Setup: A reaction vessel is charged with 1,3-dibromobenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (KOAc, 3 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Reaction Conditions: The mixture is dissolved in a solvent such as dimethylformamide (DMF) or dioxane and heated to 80-110°C for several hours under an inert atmosphere.[1][2]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried and concentrated.
-
Purification and Hydrolysis: The crude 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1279262) is purified by column chromatography. Subsequent hydrolysis with an acid affords this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from the described synthetic protocols.
| Starting Material | Reagents | Stoichiometry (vs. Starting Material) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3-iodobenzene | n-Butyllithium, Trimethyl borate, HCl | 1.1 eq, 1.2 eq, 2 eq | THF | -78 to RT | ~13 | 67.6 | [3] |
| 1,3-Dibromobenzene | n-Butyllithium, Trimethyl borate, HCl | 1.04 eq, 1.04 eq, excess | THF | -78 to RT | 3.5 | 71.9 | [3] |
| 1,3-Dibromobenzene | Bis(pinacolato)diboron, Pd(dppf)Cl₂, K₃PO₄ | 1.1 eq, 0.06 eq, excess | DMF | 80 | 3 | 53 | [1] |
Purification Protocols
The purity of this compound is crucial for its subsequent applications, particularly in cross-coupling reactions. Common impurities include boronic acid anhydrides (boroxines) and starting materials.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Notes |
| Recrystallization | N/A | Benzene, Dichloroethane, Ethyl Acetate, Hexane, Ethanol (B145695), Water | Choice of solvent depends on the impurities. Hot ethanol and recrystallization from hot water have been reported to be effective.[4][5] Dissolving the crude product in cold hexane is also a documented method.[3] |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients, Acetone | A common method for removing non-polar and some polar impurities. The polarity of the eluent can be adjusted based on the impurity profile.[4] |
| Derivatization | N/A | Diethanolamine (B148213) or Sorbitol | Formation of a crystalline diethanolamine adduct can facilitate purification.[5] Extraction with sorbitol can pull the boronic acid into an aqueous layer.[5] |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of this compound via lithiation.
References
The Discovery and Synthetic Utility of 3-Bromophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromophenylboronic acid has emerged as a versatile and indispensable reagent in modern organic synthesis, particularly in the realm of pharmaceutical development. Its utility, primarily as a key building block in palladium-catalyzed cross-coupling reactions, has enabled the construction of complex molecular architectures integral to numerous biologically active compounds. This technical guide provides an in-depth overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and a discussion of its significant applications in drug discovery and development, including its role in the synthesis of precursors to commercial drugs.
Introduction: A Historical Perspective on Arylboronic Acids
The journey of arylboronic acids began in the late 19th century, with the first synthesis of benzeneboronic acid reported by Michaelis and Becker in 1880.[1] They prepared benzeneboronyl dichloride by heating boron trichloride (B1173362) and diphenyl mercury, which was then hydrolyzed to the corresponding boronic acid.[1] The development of more practical synthetic routes, such as the reaction of Grignard reagents or organolithium compounds with trialkyl borates, paved the way for the synthesis of a wide array of substituted arylboronic acids.[1] These compounds, for a long time, remained largely of academic interest.
The landscape dramatically changed with the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and early 1980s. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate proved to be a remarkably robust and versatile method for the formation of carbon-carbon bonds.[2] The stability, commercial availability, and functional group tolerance of arylboronic acids made them ideal coupling partners, catapulting them to the forefront of synthetic organic chemistry. This compound, a key representative of this class, offers the dual reactivity of the boronic acid moiety for coupling and the bromo substituent for further functionalization, making it a highly valuable synthetic intermediate.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a metalated bromobenzene (B47551) derivative with a borate (B1201080) ester, followed by hydrolysis. The two most common methods employ either an organolithium or a Grignard reagent.
Synthesis via Organolithium Intermediate
This method involves the lithiation of a dibrominated benzene (B151609) derivative, followed by reaction with a trialkyl borate.
Experimental Protocol:
A solution of 1,3-dibromobenzene (B47543) (e.g., 25 g, 105.9 mmol) in anhydrous tetrahydrofuran (B95107) (THF, e.g., 500 mL) is cooled to -78 °C under a nitrogen atmosphere.[3] To this solution, n-butyllithium (e.g., 44 mL of a 2.5 M solution in hexanes, 110 mmol) is added dropwise, maintaining the low temperature.[3] The resulting mixture is stirred for a short period (e.g., 30 minutes) at -78 °C.[3] Subsequently, a trialkyl borate, such as trimethyl borate (e.g., 10.4 g, 110 mmol) or triisopropyl borate, is added dropwise at the same temperature.[3] The reaction mixture is then allowed to warm to room temperature and stirred for several hours (e.g., 3 hours).[3] The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl, 300 mL).[3] The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are dried over a drying agent like magnesium sulfate.[3] After removal of the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to yield this compound.[3]
Synthesis via Grignard Reagent
An alternative route involves the formation of a Grignard reagent from a bromoiodobenzene, followed by reaction with a borate ester.
Experimental Protocol:
1-Bromo-3-iodobenzene (e.g., 25.0 g, 88 mmol) is dissolved in anhydrous THF (e.g., 200 mL) and cooled to -78°C under a nitrogen atmosphere.[3] n-Butyllithium (e.g., 60.75 mL, 97 mmol) is added slowly, and the mixture is stirred for 1 hour at this temperature.[3] Trimethyl borate (e.g., 11 g, 106 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.[3] The reaction is worked up by adding hydrochloric acid, followed by extraction with ethyl acetate.[3] The organic layers are combined, concentrated, and the resulting solid is purified, for instance, by recrystallization from hexane, to give the desired product.[3]
Synthesis Pathway of this compound
Caption: Synthesis of this compound from 1,3-dibromobenzene.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BBrO₂ | [4] |
| Molecular Weight | 200.83 g/mol | [4] |
| CAS Number | 89598-96-9 | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 164-168 °C (lit.) | [4] |
| Solubility | Soluble in DMSO and methanol (B129727) (slightly) | [5] |
| pKa | 7.55 ± 0.10 (Predicted) | [5] |
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a crucial building block in the synthesis of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction.[4] This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and another organic moiety, typically an aryl or vinyl halide or triflate. The presence of the bromine atom on the phenyl ring provides a handle for subsequent transformations, enabling the construction of diverse molecular scaffolds.
Suzuki-Miyaura Cross-Coupling Workflow
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Ketoprofen Precursor
A notable example of the application of this compound is in the synthesis of 3-bromobenzophenone, a key intermediate for the anti-inflammatory drug Ketoprofen.[6] In this synthesis, this compound is coupled with benzoyl chloride in a Suzuki-Miyaura type reaction to form the benzophenone (B1666685) core structure.[6] This highlights the utility of this compound in constructing the carbon skeleton of pharmaceutically active molecules.
General Utility in Medicinal Chemistry
Beyond specific examples, this compound is a valuable tool for medicinal chemists in generating libraries of compounds for structure-activity relationship (SAR) studies. The ability to introduce a 3-bromophenyl moiety and then further functionalize the bromine atom allows for the systematic exploration of the chemical space around a lead compound, aiding in the optimization of its pharmacological properties. It is a reactant in various other organic transformations including oxidative cross-coupling, gold salt-catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones.[4]
Conclusion
This compound is a cornerstone reagent in modern synthetic chemistry with profound implications for drug discovery and development. Its straightforward synthesis and versatile reactivity, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, have solidified its importance. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the synthesis, properties, and applications of this key building block is essential for the continued development of novel and effective therapeutics. The ability to efficiently construct complex biaryl and other carbon-carbon bond-containing structures using this compound will undoubtedly continue to drive innovation in medicinal chemistry for the foreseeable future.
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound = 95 89598-96-9 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Chemistry of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Arylboronic acids have emerged as indispensable tools in modern organic chemistry, underpinning a vast array of synthetic transformations crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. Their unique reactivity, stability, and favorable toxicological profile have cemented their status as a cornerstone of contemporary drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core chemistry of arylboronic acids, detailing their synthesis, structure, properties, and key applications, with a focus on providing actionable data and experimental protocols for the practicing scientist.
Structure and Physicochemical Properties
Arylboronic acids are organoboron compounds characterized by a boronic acid moiety [-B(OH)₂] attached to an aromatic ring. The boron atom in arylboronic acids is sp² hybridized, resulting in a trigonal planar geometry around the boron center. This hybridization leaves a vacant p-orbital on the boron atom, rendering it a Lewis acid.
Structural Parameters
The geometry of arylboronic acids has been extensively studied. The C-B bond length and the angles around the boron atom are key structural parameters that influence their reactivity.
| Compound Type | C-B Bond Length (Å) | O-B-O Bond Angle (°) | C-B-O Bond Angle (°) | Reference |
| Phenylboronic acid | 1.568 | - | - | [1] |
| 4-Methoxycarbonylphenylboronic acid | - | 118.16 | - | [2] |
| Substituted Phenylboronic Acids | 1.574 (avg.) | - | - | [3] |
| Diphenylboron Chelates | 1.599 - 1.639 | - | - | [4][5] |
Acidity and pKa
Arylboronic acids are weak Lewis acids. Their acidity, quantified by the pKa, is a critical parameter, particularly in biological applications and for optimizing reaction conditions. The pKa can be modulated by the electronic nature of the substituents on the aromatic ring.
| Substituent on Phenylboronic Acid | pKa | Reference |
| H | 8.8 | [6] |
| 4-CH₃ | 9.25 | [7] |
| 4-NH₂ | - | - |
| 4-OH | - | - |
| 4-F | - | - |
| 4-CF₃ | - | [8] |
| 4-NO₂ | 7.23 | [9] |
| 2-Formyl | - | [9] |
| 2,6-Diaryl | ~12.4 | [7] |
Synthesis of Arylboronic Acids and Their Esters
Several robust methods exist for the synthesis of arylboronic acids and their commonly used ester derivatives, such as pinacol (B44631) esters. The choice of method often depends on the available starting materials and the functional group tolerance required.
From Aryl Halides via Grignard Reagents
A traditional and widely used method involves the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.
Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene (B47551) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise via the dropping funnel to initiate the Grignard reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C during the addition.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663). Remove the solvent under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of toluene (B28343) and heptane).[10][11]
Typical Yields: 50-70%[10][11]
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), to form an arylboronic ester. This method offers excellent functional group tolerance.[12]
Experimental Protocol: Miyaura Borylation of an Aryl Bromide
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (3 mol%).
-
Solvent and Degassing: Add a suitable solvent, such as 1,4-dioxane (B91453) or dimethyl sulfoxide (B87167) (DMSO). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude arylboronic acid pinacol ester can be purified by column chromatography on silica (B1680970) gel.[13][14]
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | XPhos-Pd-G2 | K₃PO₄·7H₂O | EtOH | RT | 0.5-2 | >95 | [15] |
| Aryl Bromides | Pd(OAc)₂/XPhos | K₃PO₄ | THF | RT | - | High | [14] |
| Aryl Bromides | PdCl₂(dppf) | KOAc | DMSO | 80 | - | Good | [13] |
| Aryl Chlorides | Pd₂(dba)₃/PCy₃ | KOAc | Dioxane | 80 | - | Good | [13] |
Key Reactions of Arylboronic Acids
The synthetic utility of arylboronic acids is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction forms a carbon-carbon bond between an arylboronic acid and an organohalide (or triflate). It is one of the most widely used reactions in the synthesis of biaryls, a common motif in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid
-
Reaction Setup: In a round-bottom flask, combine 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (around 90-110 °C) and stir vigorously for 4-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, purify the crude product by flash column chromatography on silica gel to obtain 4-methylbiphenyl.[16][17][18]
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd-Cu/C | - | Water | 97.5 | [16] |
| Aryl Iodides | Phenylboronic acid | Au-G nanocomposite | - | Water | Excellent | [19] |
| Aryl Bromides | Phenylboronic acid | Au-G nanocomposite | - | Water | Excellent | [19] |
| Heteroaryl Chlorides | Thiophene-/Furanboronic acids | - | - | aq. n-Butanol | Near quantitative | [20] |
Applications in Drug Discovery and Development
Arylboronic acids and their derivatives have made a significant impact on drug discovery, most notably as enzyme inhibitors. The Lewis acidic boron atom can form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of proteases.
Proteasome Inhibition
The proteasome is a multi-catalytic protease complex that plays a critical role in cellular protein degradation. Inhibition of the proteasome is a validated strategy for the treatment of certain cancers, particularly multiple myeloma. Dipeptidyl boronic acids are a class of potent proteasome inhibitors.
| Compound | Target | IC₅₀ (nM) | Reference |
| Bortezomib (Velcade®) | 20S Proteasome (CT-L) | 7 | [21] |
| Ixazomib (Ninlaro®) | 20S Proteasome (CT-L) | 3.4 | [21] |
| AS-06 | 20S Proteasome (CT-L) | 2.2 | [22] |
| AS-29 | 20S Proteasome (CT-L) | 14 | [22] |
| Compound 2d | Proteasome | 710 | [23] |
Experimental Protocol: Proteasome Inhibition Assay
A common method to assess proteasome inhibition is to use a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the proteasome.
-
Reagent Preparation: Prepare a stock solution of the boronic acid inhibitor in DMSO. Prepare a solution of purified 20S proteasome in an appropriate assay buffer. Prepare a solution of a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity) in DMSO.
-
Assay Procedure: In a 96-well plate, add the assay buffer. Add varying concentrations of the boronic acid inhibitor. Add the 20S proteasome solution and incubate for a predetermined time (e.g., 15-30 minutes) at 37 °C to allow for inhibitor binding.
-
Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and mechanisms.
Conclusion
The fundamental chemistry of arylboronic acids is a rich and continually evolving field. Their versatility in synthesis, particularly through the Suzuki-Miyaura coupling, has revolutionized the way complex organic molecules are constructed. For researchers in drug discovery, the ability of the boronic acid moiety to act as a reversible covalent inhibitor provides a powerful tool for designing potent and selective therapeutics. A thorough understanding of their synthesis, properties, and reactivity, as provided in this guide, is essential for leveraging the full potential of this remarkable class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 10. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. iris.unife.it [iris.unife.it]
- 21. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
An In-depth Technical Guide to the Suzuki-Miyaura Coupling: Core Principles, Protocols, and Applications in Drug Development
Introduction
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[1] This reaction forms a carbon-carbon bond, a fundamental transformation in organic synthesis. Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[2] The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents, making it one of the most widely used reactions in both academic research and the pharmaceutical industry for the synthesis of complex molecules, including numerous commercial drugs.[3][4]
The general scheme involves the coupling of an organoboron species, typically a boronic acid or ester, with an organic halide (R¹-X) in the presence of a palladium catalyst and a base to form the new C-C bonded product (R¹-R²).[5]
Core Mechanism: The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the insertion of the palladium atom, forming a new organopalladium(II) complex. This is often the rate-determining step of the reaction.[1] The reactivity of the organohalide is typically in the order of I > OTf > Br >> Cl.[5]
-
Transmetalation : In this step, the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is crucial for this step; it activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium center, displacing the halide or other leaving group.[6]
-
Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (R¹ and R²) couple to form the final product with a new carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle.[2]
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of its core components. Each component plays a critical role in the catalytic cycle, and optimizing their combination is key to achieving high yields and purity.
-
Palladium Catalyst : The reaction is catalyzed by a Pd(0) species. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1] For challenging substrates like aryl chlorides, highly active palladacycle precatalysts or systems with bulky, electron-rich phosphine (B1218219) ligands are often required.[7] Catalyst loading can be very low, sometimes in the parts-per-million (ppm) range for highly efficient systems.[8]
-
Ligands : Ligands, typically phosphines, stabilize the palladium center and modulate its reactivity. Simple ligands like triphenylphosphine (B44618) (PPh₃) are effective for reactive substrates. For less reactive partners, such as aryl chlorides or sterically hindered substrates, bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are employed to promote the oxidative addition step and enhance catalyst turnover.[7]
-
Organoboron Reagent : Boronic acids (RB(OH)₂) are the most common coupling partners due to their stability, commercial availability, and low toxicity. Boronate esters (e.g., pinacol (B44631) esters) and organotrifluoroborates (R-BF₃K) are also widely used alternatives.[5]
-
Organohalide/Triflate : Aryl, heteroaryl, vinyl, and even some alkyl halides or triflates can be used. The reactivity order follows C-I > C-OTf > C-Br >> C-Cl, reflecting the bond strength.[5] The development of advanced catalysts has made the use of more economical but less reactive aryl chlorides routine.[7][8]
-
Base : The base plays a critical role in activating the boronic acid for transmetalation.[6] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction yield and selectivity.[9]
-
Solvent : The reaction is versatile in its solvent choice. Aprotic solvents like toluene, 1,4-dioxane, and THF are common. Often, a biphasic system with water is used, which can facilitate the dissolution of the inorganic base and the removal of byproducts.[5]
Quantitative Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of substrates and reaction conditions. The following tables summarize typical conditions and outcomes for various couplings.
Table 1: Common Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Substrates | Catalyst Loading (mol%) |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (integrated) | Aryl/Vinyl Iodides, Bromides | 1-5 |
| Pd(OAc)₂ | PPh₃, PCy₃ | Aryl/Vinyl Bromides, Triflates | 1-3 |
| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Aryl Chlorides, Hindered Substrates | 0.1-2 |
| PdCl₂(dppf) | dppf (integrated) | Heteroaryl Halides | 1-5 |
| Buchwald Palladacycles | Integrated Biarylphosphine | Challenging Aryl/Heteroaryl Chlorides | 0.05-1 |
Table 2: Representative Reaction Conditions and Yields
| Organohalide | Organoboron | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos (0.1) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 2-Chloropyridine | 4-Tolylboronic acid | SPhos Pd G2 (1.0) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 |
| 4-Iodotoluene | Phenylboronic acid | Pd/C (0.2) | K₂CO₃ | H₂O | 80 | 1 | 98[10] |
| 2-Chloro-aniline | Phenylboronic acid | Pd(OAc)₂ (50 ppm) | K₃PO₄ | H₂O | 120 | 0.5 | 97[8] |
| 4-Chlorotoluene | Phenylboronic acid | PdCl₂(dppf) (3.0) | K₂CO₃ | DME | 80 | 16 | 85 |
| 3-Bromopyridine | Furan-2-boronic acid | Pd(OAc)₂/PPh₃ (2.0) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 91 |
Experimental Protocols
A generalized protocol for a laboratory-scale Suzuki-Miyaura coupling is provided below. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Detailed Methodology (General Example)
-
Materials and Reagents :
-
Organohalide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous/degassed solvent (e.g., 1,4-dioxane, 5-10 mL)
-
Degassed water (if applicable)
-
-
Reaction Setup :
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the organohalide, organoboron reagent, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition :
-
Under a positive pressure of inert gas, add the degassed solvent(s) via syringe.
-
In a separate vial, prepare a stock solution of the catalyst and ligand if they are solids, and add the required amount to the reaction mixture via syringe. If using an air-stable precatalyst, it can be added with the other solids in step 2.
-
-
Reaction Execution :
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the mixture vigorously for the specified time (typically ranging from 1 to 24 hours).
-
Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification :
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with water, followed by brine, to remove residual base and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the desired compound.
-
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is one of the most frequently used C-C bond-forming reactions in the pharmaceutical industry.[4] Its reliability and broad functional group tolerance make it an ideal tool for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[11]
Examples of Drugs Synthesized Using Suzuki-Miyaura Coupling:
-
Losartan : An angiotensin II receptor antagonist used to treat high blood pressure. A key step in its synthesis involves the coupling of a substituted benzyl (B1604629) bromide with an organozinc reagent (a Negishi coupling, closely related) or via a Suzuki coupling in more modern routes.
-
Valsartan : Another angiotensin receptor blocker, its synthesis often employs a Suzuki coupling to form the central biaryl core.
-
Rucaparib : A PARP inhibitor used for the treatment of ovarian cancer. Its complex heterocyclic structure is assembled using a key Suzuki coupling step.[5]
-
Lapatinib : A tyrosine kinase inhibitor for breast cancer treatment, which features a hetero-biaryl scaffold constructed via Suzuki coupling.
The reaction's robustness allows for its use in the late-stage functionalization of complex molecules, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[12]
Conclusion
The Suzuki-Miyaura coupling has fundamentally transformed the landscape of modern organic synthesis. Its operational simplicity, mild conditions, and unparalleled functional group tolerance have established it as a cornerstone reaction for the construction of carbon-carbon bonds. For researchers in drug discovery and development, it provides a powerful and reliable method for accessing complex molecular architectures, accelerating the synthesis of new chemical entities and enabling the efficient production of life-saving medicines. The continuous development of new catalysts and reaction conditions further expands its scope, ensuring its prominence in chemical science for the foreseeable future.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.at]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Indispensable Role of Boronic Acids in Cross-Coupling Reactions: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Boronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, fundamentally transforming the landscape of carbon-carbon and carbon-heteroatom bond formation. Their stability, low toxicity, and versatile reactivity have positioned them as crucial building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the core principles governing the role of boronic acids in these transformations, with a special focus on the Suzuki-Miyaura coupling. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies, presents quantitative data for reaction optimization, details key experimental protocols, and illustrates the pivotal role of these compounds in the pharmaceutical industry.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (R¹-X) to the palladium(0) catalyst, forming a palladium(II) intermediate. This step is often the rate-determining step of the reaction.[1][2]
-
Transmetalation: The organoboronic acid (R²-B(OH)₂), activated by a base, then undergoes transmetalation with the palladium(II) complex. The organic group (R²) from the boron atom is transferred to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[1][2][3]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimizing Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following tables summarize quantitative data on the influence of catalysts, ligands, bases, and solvents on reaction yields, providing a valuable resource for optimizing these transformations.
Table 1: Comparison of Palladium Precatalysts and Ligands
This table illustrates the impact of different palladium sources and phosphine (B1218219) ligands on the yield of the Suzuki-Miyaura coupling between 4-chlorotoluene (B122035) and phenylboronic acid.
| Catalyst/Ligand System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 92 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 | 16 | 88 |
| NiCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 65 |
Data compiled from multiple sources for comparative purposes.
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yield
The choice of base is critical for the activation of the boronic acid. This table compares the effectiveness of various inorganic and organic bases in the coupling of 4-bromoanisole (B123540) with phenylboronic acid.
| Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O | Pd(OAc)₂/SPhos | 100 | 12 | 95 |
| Cs₂CO₃ | 1,4-Dioxane | Pd(PPh₃)₄ | 100 | 16 | 93 |
| K₂CO₃ | Toluene/EtOH/H₂O | Pd(PPh₃)₄ | 80 | 12 | 85 |
| Na₂CO₃ | DMF/H₂O | PdCl₂(dppf) | 90 | 16 | 82 |
| Et₃N | THF | Pd(PPh₃)₄ | 66 | 24 | 45 |
Data compiled from multiple sources for comparative purposes.
Table 3: Effect of Solvent on Suzuki-Miyaura Coupling Yield
The solvent system can significantly impact the solubility of reagents and the stability of the catalytic species. This table shows the effect of different solvents on the coupling of iodobenzene (B50100) with phenylboronic acid.
| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂/SPhos | 100 | 8 | 98 |
| Toluene/H₂O (9:1) | K₂CO₃ | Pd(PPh₃)₄ | 110 | 10 | 92 |
| DMF | Cs₂CO₃ | PdCl₂(dppf) | 100 | 12 | 89 |
| THF | K₃PO₄ | Pd(OAc)₂/XPhos | 80 | 16 | 85 |
| Acetonitrile | K₂CO₃ | Pd(PPh₃)₄ | 80 | 18 | 75 |
Data compiled from multiple sources for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. The following protocols provide step-by-step guidance for key Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for the Synthesis of a Biaryl Compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Synthesis of Valsartan Intermediate via Suzuki-Miyaura Coupling
This protocol outlines a key step in the synthesis of the antihypertensive drug Valsartan, demonstrating the application of Suzuki-Miyaura coupling in pharmaceutical manufacturing.[2][4]
Materials:
-
(S)-Methyl 2-(N-((2'-cyanobiphenyl-4-yl)methyl)pentanamido)-3-methylbutanoate (1.0 equiv)
-
4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.1 equiv)
-
(S)-methyl 2-(pentanamido)-3-methylbutanoate (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.5 equiv)
-
Toluene/Water (10:1)
Procedure:
-
To a degassed solution of (S)-methyl 2-(pentanamido)-3-methylbutanoate and 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in toluene/water, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Heat the mixture to 90 °C under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
The crude product can be purified by crystallization or chromatography to yield the Valsartan intermediate.
Boronic Acids in Drug Discovery and Development
Boronic acids and their derivatives are not only valuable synthetic intermediates but also play a direct role as pharmacophores in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols and serine proteases has led to the development of several successful drugs.[5][6]
The Suzuki-Miyaura coupling is a cornerstone in drug discovery, enabling the rapid synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The ability to easily introduce diverse aryl and heteroaryl fragments allows for the fine-tuning of a drug candidate's pharmacological properties.[5][7] A notable example is the proteasome inhibitor Bortezomib (Velcade®), a dipeptide boronic acid used in the treatment of multiple myeloma.[8]
Figure 3: Logical relationship of boronic acids in the drug discovery process.
Boronic acids have fundamentally reshaped the field of organic synthesis, with the Suzuki-Miyaura cross-coupling reaction standing as a testament to their synthetic utility. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing these reactions is essential for the efficient and innovative construction of complex molecules. The data, protocols, and mechanistic insights provided in this guide serve as a comprehensive resource to harness the full potential of boronic acids in advancing chemical research and the development of new therapeutics. The continued exploration of novel catalysts, ligands, and reaction conditions will undoubtedly further expand the already vast applications of these remarkable compounds.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
An In-depth Technical Guide to the Safety and Handling of 3-Bromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromophenylboronic acid (CAS No: 89598-96-9), a common reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BBrO₂ | [1][2] |
| Molecular Weight | 200.83 g/mol | [1][2][3] |
| Appearance | White to off-white powder or crystals | [4][5] |
| Melting Point | 164-168 °C | [1][4][5] |
| Boiling Point | 330.5 ± 44.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 153.7 ± 28.4 °C | [1] |
| Storage Temperature | 0-6 °C (Refrigerated) | [1][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step toward safe handling.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6][7][8][9][10]
-
Serious Eye Damage/Eye Irritation: Category 2/2A (Causes serious eye irritation)[6][7][8][9][10]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[6][7][8][9][10]
Hazard Statements:
The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.
Caption: Hazard Identification and Response Workflow.
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.[7][11][12]
-
Avoid generating dust.[6][7] Use appropriate tools for transferring the solid, such as a spatula.[4]
-
Avoid contact with skin, eyes, and clothing.[6][9] Do not breathe the dust.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemically resistant gloves (e.g., nitrile), and safety goggles.[3][4][6] If dust generation is unavoidable or ventilation is insufficient, a NIOSH-approved N95 respirator should be used.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][11]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][7]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[6][7]
-
Segregate from incompatible materials, such as strong oxidizing agents.[6][12]
First Aid Measures
In case of exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][11]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice/attention.[6][7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If you feel unwell, call a POISON CENTER or doctor.[6][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[13]
Accidental Release Measures
A clear and practiced spill response plan is essential. The following workflow outlines the general procedure for a minor chemical spill. For major spills, evacuate the area and contact emergency services.
Caption: General Workflow for a Minor Chemical Spill.
Experimental Protocols
Protocol for Weighing and Handling Powdered this compound
This protocol is designed to minimize dust generation and exposure when handling the solid reagent.
-
Preparation:
-
Ensure the work will be conducted in a certified chemical fume hood.[11][12]
-
Gather all necessary materials: the reagent container, a pre-tared, sealable receiving flask or vial, spatula, and weighing paper.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.[4]
-
Place a disposable bench protector on the work surface inside the fume hood.[14]
-
-
Procedure:
-
Do not dispense the powder directly onto a laboratory balance in the open lab.[14]
-
Inside the fume hood, carefully open the reagent container.
-
Using a clean spatula, transfer an approximate amount of the solid to the pre-tared, sealable container.
-
Seal the container tightly before removing it from the fume hood.
-
Take the sealed container to the balance to record the precise weight.
-
If adjustments to the mass are needed, return the sealed container to the fume hood, make the adjustment, and re-seal before re-weighing.[14]
-
Once the desired mass is achieved, securely close the primary reagent container.
-
-
Post-Handling:
Safety Protocol for Suzuki-Miyaura Coupling Reactions
This compound is frequently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions have specific safety considerations.
-
Hazard Assessment:
-
Review the Safety Data Sheets (SDS) for all reagents and solvents involved, including the aryl halide, the boronic acid, the palladium catalyst, the base (e.g., K₂CO₃, Cs₂CO₃), and the solvent(s).[13]
-
Be aware that Suzuki-Miyaura reactions can be exothermic. For large-scale reactions, a thermal hazard assessment should be performed to understand the potential for a runaway reaction.[15]
-
-
Engineering Controls and PPE:
-
Set up the reaction in a well-ventilated fume hood.[13]
-
Wear standard PPE (lab coat, safety goggles, nitrile gloves). Depending on the solvents used, specific glove materials may be required.
-
-
Procedure Safety:
-
Inert Atmosphere: Many Suzuki reactions require an inert atmosphere to prevent the degradation of the catalyst and the homocoupling of the boronic acid.[13][16] Ensure the reaction vessel is properly purged with an inert gas like nitrogen or argon.
-
Reagent Addition: Add reagents in a controlled manner. If the reaction is known to be exothermic, consider adding reagents slowly or using an ice bath for cooling.
-
Pressure: If heating a sealed vessel, ensure a pressure-relief device is used or that the vessel is rated for the expected pressure.[13][17]
-
Work-up: Quench the reaction carefully. Be aware that some work-up procedures may generate gas.
-
-
Waste Disposal:
-
Aqueous and organic waste streams should be collected separately.
-
Waste containing palladium, a heavy metal, must be disposed of as hazardous waste according to institutional and local regulations.[18]
-
Contaminated materials (e.g., silica (B1680970) gel, filter paper) should also be disposed of as hazardous waste.
-
By integrating these safety protocols into standard laboratory practice, researchers can effectively mitigate the risks associated with this compound and ensure a safer research environment.
References
- 1. westlab.com [westlab.com]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. 3-溴苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biosynth.com [biosynth.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. benchchem.com [benchchem.com]
- 14. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to 3-Bromophenylboronic Acid
Introduction
3-Bromophenylboronic acid (3-BrPBA) is an organoboron compound that has emerged as a versatile and indispensable reagent in modern organic synthesis.[1] Structurally, it is a derivative of boronic acid featuring a phenyl group substituted with a bromine atom at the meta-position.[1][2] Its stability, reactivity, and commercial availability make it a cornerstone for the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who utilize cross-coupling chemistry and other advanced synthetic methodologies. The document details key quantitative data, experimental protocols, and the pivotal role of 3-BrPBA in the synthesis of pharmaceuticals and advanced materials.[3][4]
Structure and Identification
This compound is characterized by a boronic acid functional group [-B(OH)₂] attached to a brominated benzene (B151609) ring. This arrangement is fundamental to its reactivity, particularly in transition metal-catalyzed cross-coupling reactions.
| Identifier | Value |
| IUPAC Name | (3-bromophenyl)boronic acid[5] |
| CAS Number | 89598-96-9[1][5][6][7] |
| Molecular Formula | C₆H₆BBrO₂[1][5][7] |
| Molecular Weight | 200.83 g/mol [1][5][6] |
| SMILES | OB(O)c1cccc(Br)c1[6] |
| InChI Key | AFSSVCNPDKKSRR-UHFFFAOYSA-N[5][6] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are well-documented, providing essential data for its handling, characterization, and use in reactions. The compound typically appears as a white to off-white powder or crystalline solid.[1][4][6] It should be noted that commercial samples may contain varying amounts of the corresponding boroxine (B1236090) (anhydride).[1][8]
Physical Properties
| Property | Value |
| Melting Point | 164-168 °C (lit.)[1][6] |
| Boiling Point | 330.5 °C at 760 mmHg[1] |
| Density | 1.67 g/cm³[1] |
| Solubility | Slightly soluble in DMSO and Methanol[1] |
| Flash Point | 153.7 °C[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Experimental data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.[2]
| Spectroscopy | Data |
| ¹H NMR | Spectra recorded in DMSO-d6 show characteristic aromatic proton signals and a broad signal for the hydroxyl protons of the boronic acid group.[2] |
| ¹³C NMR | Spectra show distinct signals for the aromatic carbons, including the carbon atom bonded to the boron, which is a key identifier.[2] |
| FT-IR | The spectrum displays characteristic absorption bands for O-H stretching (from the boronic acid), C-H stretching (aromatic), C=C stretching (aromatic ring), and C-Br stretching.[2][5] |
| ¹¹B NMR | The chemical shift for aryl boronic acids typically appears around 27-30 ppm. |
Experimental Protocols: Synthesis
The most common laboratory synthesis of this compound involves a lithium-halogen exchange reaction starting from 1,3-dibromobenzene (B47543), followed by electrophilic trapping with a trialkyl borate (B1201080) ester and subsequent acidic workup.[9]
Synthesis from 1,3-Dibromobenzene
Reagents and Equipment:
-
1,3-Dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate or Trimethyl borate[10]
-
Hexane (B92381) or Petroleum Ether for purification[9]
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature bath (e.g., acetone/dry ice)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
A solution of 1,3-dibromobenzene (1.0 eq.) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere.[9][10]
-
The solution is cooled to -78 °C using a dry ice/acetone bath.[9][10]
-
n-Butyllithium (1.0 - 1.1 eq.) is added dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at -78 °C. The reaction is stirred for an additional 10-60 minutes at this temperature.[9][10]
-
A solution of triisopropyl borate or trimethyl borate (1.1 - 1.2 eq.) in anhydrous ether/THF is then added dropwise, ensuring the temperature remains at -78 °C.[9][10]
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm gradually to room temperature and stirred for several hours or overnight.[9][10]
-
The reaction is quenched by the cautious, dropwise addition of aqueous HCl at 0 °C. The mixture is stirred for approximately 15-60 minutes.[9][10]
-
The organic layer is separated. The aqueous layer may be extracted with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[9]
-
The solvent is removed under reduced pressure to yield the crude product.[9]
-
Purification is achieved by recrystallization or by washing/triturating the crude solid with a non-polar solvent like hexane or petroleum ether to yield this compound as a solid.[9]
Applications in Research and Drug Development
This compound is a cornerstone reagent in organic chemistry, primarily due to its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide, enabling the construction of biaryl and poly-aryl structures.
Key Reactions
-
Suzuki-Miyaura Coupling: This is the most prominent application, used to synthesize a vast array of compounds, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][6]
-
Oxidative Cross-Coupling: It serves as a reactant in oxidative C-C bond-forming reactions.[1]
-
1,4-Addition Reactions: It can participate in conjugate addition reactions with α,β-unsaturated ketones.[6]
-
C-H Functionalization: The compound is used in reactions involving the direct functionalization of C-H bonds.[6]
Role in Drug Discovery
Boron-containing compounds, particularly boronic acids, have gained significant traction in medicinal chemistry.[11] The boronic acid moiety can act as a transition-state analogue inhibitor of serine proteases, leading to potent and selective enzyme inhibition. While this compound itself is a building block, its incorporation into larger molecules is a key strategy for developing new therapeutics.[11] For example, it can be used to synthesize precursors for drugs targeting cancer, viral infections, and inflammatory diseases.[3][11][12] The bromo-substituent provides a reactive handle for further molecular diversification, allowing chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. nbinno.com [nbinno.com]
- 5. (3-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2734318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound = 95 89598-96-9 [sigmaaldrich.com]
- 7. 1pchem.com [1pchem.com]
- 8. amiscientific.com [amiscientific.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of 3-Bromophenylboronic Acid: A Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromophenylboronic acid has emerged as a crucial and versatile building block in organic synthesis. Its utility spans a wide range of applications, from the construction of complex biaryl scaffolds for pharmaceuticals to the development of advanced materials for organic electronics. The presence of both a boronic acid moiety and a bromine atom on the phenyl ring allows for sequential and site-selective cross-coupling reactions, making it an invaluable tool for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in medicinal chemistry and materials science.
Key Applications in Organic Synthesis
This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms the cornerstone of modern biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[1][2] Beyond the Suzuki-Miyaura reaction, this compound also participates in other important transformations such as oxidative cross-coupling, gold salt-catalyzed homocoupling, and 1,4-addition reactions.[3]
Suzuki-Miyaura Coupling: A Gateway to Substituted Biphenyls
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboronic acids and organic halides.[2] this compound serves as an excellent substrate in these reactions, enabling the synthesis of a wide variety of meta-substituted biphenyl (B1667301) compounds. These structures are prevalent in many biologically active molecules and functional materials.[4][5]
A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components can significantly impact the reaction yield and efficiency.
Application in Medicinal Chemistry: Inhibition of Hsp90 Signaling Pathway
The biphenyl scaffold, readily synthesized using this compound, is a privileged structure in medicinal chemistry. Many biphenyl-containing compounds have been identified as potent inhibitors of various biological targets. One such target is the Heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[6][7][8] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.[4] Biphenyl derivatives have been designed to bind to the C-terminal domain of Hsp90, offering a promising therapeutic strategy for cancer treatment.[6][9]
Application in Materials Science: Synthesis of OLED Host Materials
In the field of materials science, this compound is a valuable precursor for the synthesis of organic light-emitting diode (OLED) materials.[5] Specifically, it is used to construct carbazole-based host materials, which are essential components of the emissive layer in phosphorescent OLEDs (PhOLEDs). The biphenyl moiety, introduced via Suzuki-Miyaura coupling, can enhance the thermal stability and charge transport properties of the host material.[10][11]
The synthesis of these materials often involves a multi-step process where this compound is coupled with other aromatic building blocks to create a complex, conjugated molecular architecture.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Reaction Scheme:
Ar-X + Ar'-B(OH)₂ --[Pd catalyst, Base]--> Ar-Ar'
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Arylboronic acid (e.g., this compound) (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (0.1 equiv)
-
Base (e.g., 2 M Na₂CO₃ aqueous solution) (10 mL)
-
Solvent (e.g., Toluene/Dioxane, 4:1) (10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.1 equiv), and the solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to 85 °C and stir for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of 2-(3-Bromophenyl)pyridine
This protocol details the Suzuki-Miyaura coupling of this compound with 2-bromopyridine.[6]
Materials:
-
2-Bromopyridine (2 mL, 3.4 g, 21 mmol)
-
This compound (4.8 g, 24 mmol)
-
Potassium carbonate (6.0 g, 43 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.9 mmol)
-
Toluene (162 mL)
-
Ethanol (87 mL)
-
Water (22 mL)
Procedure:
-
To a 2-neck flask, add 2-bromopyridine, this compound, potassium carbonate, toluene, ethanol, and water.
-
Evacuate the flask and backfill with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Heat the reaction mixture to reflux and stir overnight.
-
After cooling to room temperature, extract the mixture with dichloromethane (B109758) (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the product as a yellow oil.
Yield: 4.4 g (90%)
Quantitative Data
| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Synthesis of 2-(3-Bromophenyl)pyridine | 2-Bromopyridine | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 12 | Reflux | 90 | [6] |
| General Protocol Example | 4-Bromoanisole | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 4 | 85 | - | [12] |
Characterization Data for 3-(4-methoxyphenyl)-1,1'-biphenyl
The following data corresponds to a representative biphenyl product synthesized via Suzuki-Miyaura coupling.
-
¹H NMR (400 MHz, CDCl₃): δ 7.62 – 7.55 (m, 4H), 7.45 (t, J = 7.6 Hz, 2H), 7.36 (t, J = 7.4 Hz, 1H), 7.00 (d, J = 8.7 Hz, 2H), 3.87 (s, 3H).[13]
-
¹³C NMR (101 MHz, CDCl₃): δ 159.2, 141.5, 141.1, 133.9, 129.0, 128.8, 128.2, 127.3, 127.2, 114.3, 55.4.[13]
-
MS (EI): m/z (%) = 260 (M⁺, 100).
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in sequential cross-coupling reactions provides a straightforward entry into a vast array of complex organic molecules. The applications highlighted in medicinal chemistry and materials science underscore its importance in the development of new technologies and therapeutics. The provided protocols offer a starting point for researchers to explore the rich chemistry of this essential reagent.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Modified biphenyl Hsp90 C-terminal inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. or.niscpr.res.in [or.niscpr.res.in]
Application Notes and Protocols: The Role of 3-Bromophenylboronic Acid in the Synthesis of Medicinal Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromophenylboronic acid is a versatile and pivotal reagent in medicinal chemistry, primarily utilized as a key building block in the synthesis of a wide array of small-molecule inhibitors. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors, with a focus on p38 MAP kinase inhibitors.
Application in p38 MAP Kinase Inhibitor Synthesis
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer.[1][2] Consequently, p38 MAP kinase is a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
A prominent class of p38 MAP kinase inhibitors are the N,N'-diaryl ureas, such as the potent inhibitor BIRB 796.[3] The synthesis of these inhibitors often involves the coupling of an arylboronic acid with a suitable heterocyclic partner. This compound serves as a valuable synthon in this context, enabling the introduction of the 3-bromophenyl moiety, which can be a key pharmacophoric element or a handle for further functionalization.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative p38 MAP kinase inhibitors, including the highly potent N,N'-diaryl urea (B33335), BIRB 796, and other related compounds. This data provides a comparative overview of the potency of inhibitors targeting the p38 MAP kinase pathway.
| Compound/Inhibitor Class | Target | IC50/K_d_ | Cell-Based Assay IC50 | Reference |
| BIRB 796 (Doramapimod) | p38α | 38 nM | 18 nM (TNF-α release, THP-1 cells) | [2][4] |
| p38β | 65 nM | [4] | ||
| p38γ | 200 nM | [4] | ||
| p38δ | 520 nM | [4] | ||
| Binding Affinity (K_d_) | 0.1 nM | [4] | ||
| Substituted N,N'-Diaryl Urea (Compound 25a) | p38α | 0.47 nM | 1.8 nM (TNF-α release, THP-1 cells) | [2] |
| 4-Phenyl-5-(4-pyridyl)thiazole derivative | p38α | 20 nM | 100 nM (TNF-α release, THP-1 cells) | [5] |
| SB203580 | p38α | 0.3 µM | [6] |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds and is central to the application of this compound in inhibitor synthesis.[7]
General Protocol for Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide:
Materials:
-
This compound
-
Heterocyclic halide (e.g., a substituted bromo- or chloro-pyridine or pyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene (B28343), or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the heterocyclic halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Example Protocol: Synthesis of a Diaryl Urea p38 MAP Kinase Inhibitor Precursor
This protocol describes the synthesis of a key biaryl intermediate for a diaryl urea p38 MAP kinase inhibitor using this compound.
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1-bromo-4-nitrobenzene (B128438) (1.0 g, 4.95 mmol), this compound (1.2 g, 5.94 mmol), and potassium carbonate (2.05 g, 14.85 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (286 mg, 0.25 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes.
-
Solvent Addition: Add a degassed mixture of toluene (30 mL) and water (10 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-bromo-4'-nitrobiphenyl.
Mandatory Visualizations
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of medicinal chemists for the synthesis of targeted inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and versatile method for the construction of complex biaryl structures that are often at the core of potent therapeutic agents. The protocols and data presented herein for p38 MAP kinase inhibitors serve as a guide for researchers in the design and synthesis of novel drug candidates. The continued exploration of derivatives of this compound is expected to yield new generations of inhibitors with enhanced potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 3-Bromophenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] This protocol focuses on the use of 3-bromophenylboronic acid as a key building block in these reactions. This compound is a versatile reagent that allows for the introduction of a 3-bromophenyl group, which can be a crucial pharmacophore or a handle for further functionalization.
This document provides a detailed standard protocol for the Suzuki coupling reaction of this compound with various aryl halides. It includes information on reaction conditions, optimization strategies, and experimental procedures designed to be a valuable resource for researchers in organic chemistry and drug development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (e.g., aryl, vinyl, or alkyl halide) in the presence of a base.[1][2] The general scheme for the reaction is shown below:
General Reaction Scheme: R-X + (HO)₂B-Ar ->[Pd Catalyst, Base] R-Ar
Where:
-
R-X is the organohalide
-
(HO)₂B-Ar is the arylboronic acid (this compound)
-
Pd Catalyst is a palladium complex
-
Base is required to activate the boronic acid
The catalytic cycle typically involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a general procedure that can be adapted and optimized for specific substrates.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-iodoanisole, 4-bromoanisole, 4-chloroanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if using a simple palladium salt, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene (B28343), Dioxane, THF, DMF, often with water in a biphasic system)
-
Inert gas (Nitrogen or Argon)
Equipment
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply system (manifold or balloon)
-
Standard laboratory glassware
-
Syringes and needles for transfer of degassed solvents and reagents
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica (B1680970) gel for column chromatography (for purification)
Experimental Workflow
The following diagram illustrates the general workflow for a typical Suzuki coupling experiment.
Caption: Experimental workflow for a Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with an aryl bromide as a representative example.
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Seal the flask with a rubber septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1 v/v) via syringe. The total solvent volume should be sufficient to make the reaction mixture stirrable (typically 0.1-0.2 M concentration of the limiting reagent).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC until the starting material (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired biaryl product.
-
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. The following tables summarize typical conditions and their effects on the reaction outcome.
Table 1: Effect of Different Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 8 | 80-90 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane/H₂O | 85 | 4 | >90[3] |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | >95[4] |
Table 2: Effect of Different Bases
| Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | High |
| Pd(PPh₃)₄ | Na₂CO₃ (2) | Toluene/H₂O | 90 | 12 | Good to High[3] |
| Pd(PPh₃)₄ | Cs₂CO₃ (2) | Dioxane | 80 | 1.5 | High[4] |
| Pd(PPh₃)₄ | K₃PO₄ (2) | Dioxane/H₂O | 60 | 6 | High[4] |
Table 3: Effect of Different Solvents
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | High |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | High |
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 65 | 18 | Moderate to Good |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 8 | Good to High |
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are pure and dry (for anhydrous reactions) or properly degassed.
-
Increase the amount of boronic acid (up to 2 equivalents).
-
Screen different catalysts, ligands, bases, and solvents as outlined in the tables above.
-
Increase the reaction temperature or time.
-
Ensure the base is strong enough to facilitate transmetalation.
-
-
Side Reactions:
-
Homocoupling of the boronic acid: This can occur at higher temperatures. Using a milder base or lower temperature may help.
-
Protodeboronation: The boronic acid can be cleaved by water or other protic sources, especially under harsh basic conditions. Using anhydrous conditions or a milder base can mitigate this.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of complex biaryl compounds. The provided protocols and data offer a solid starting point for researchers. Successful implementation often requires optimization of the reaction conditions for each specific substrate combination. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity.
References
Application Notes and Protocols: 3-Bromophenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromophenylboronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This reaction enables the efficient construction of biaryl and heteroaryl structures, which are common motifs in a wide array of biologically active molecules and approved drugs. The bromine and boronic acid functionalities on the same molecule allow for sequential, site-selective cross-coupling reactions, providing a powerful tool for the synthesis of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical agents, with a focus on Angiotensin II Receptor Blockers (ARBs).
Core Applications in Pharmaceutical Synthesis
This compound serves as a critical starting material or intermediate in the synthesis of numerous pharmaceuticals. Its primary applications include:
-
Suzuki-Miyaura Coupling Reactions: As a bifunctional reagent, it can participate in palladium-catalyzed cross-coupling reactions to form biaryl linkages, a central feature in many drug molecules.[1] The reaction is valued for its mild conditions, high yields, and tolerance of a wide range of functional groups.[2]
-
Synthesis of Angiotensin II Receptor Blockers (ARBs): This class of antihypertensive drugs, including Losartan, Telmisartan, and Irbesartan, features a biphenyl (B1667301) scaffold that is often constructed using Suzuki-Miyaura coupling. While not always directly using this compound itself, the synthesis of these drugs often involves the coupling of a brominated heterocyclic core with a phenylboronic acid derivative, or vice-versa, illustrating the importance of this type of reagent.[3][4][5]
-
Multi-step Synthesis of Complex Molecules: The ability to perform sequential coupling reactions at the bromine and boronic acid sites allows for the controlled and regioselective synthesis of complex, multi-substituted aromatic compounds.
Data Presentation: Suzuki-Miyaura Coupling in the Synthesis of Angiotensin II Receptor Blockers
The following tables summarize quantitative data for the Suzuki-Miyaura coupling step in the synthesis of prominent ARBs. These examples utilize precursors that are structurally related to this compound, demonstrating the general utility of aryl bromides and boronic acids in these syntheses.
Table 1: Synthesis of a Telmisartan Intermediate
| Coupling Partners | Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline and 4-(hydroxymethyl)phenylboronic acid[4] | Pd(PPh₃)₄ (cat. amount) | Na₂CO₃ (2M aq.) | THF/Water | Reflux (64) | 12 | 95 |
| 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline and 4-formylphenylboronic acid[6] | Not specified | Not specified | Not specified | Not specified | Not specified | 90 |
Table 2: Synthesis of a Losartan Intermediate
| Coupling Partners | Catalyst | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 2-trityl-5-(4'-methylbiphenyl-2-yl)tetrazole boronic acid derivative and 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde derivative[7][8] | Palladium catalyst | K₂CO₃ (2.5) | Toluene/Water | >70 | Not specified | High |
| 2-bromobenzonitrile and 4-methylphenylboronic acid[9] | Bio-derived PdNPs | K₂CO₃ | Acetone/Water (1:1) | 35 | 24 | 98 |
Table 3: Synthesis of an Irbesartan Intermediate
| Coupling Partners | Catalyst | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one and 2-(1-trityl-1H-tetrazol-5-yl)phenylboronic acid[5][10] | Palladium or Nickel complex | K₂CO₃ (powdered) | THF/Water or DME/Water | Reflux (~80) | 3 | Not specified |
| 3-(4'-bromobenzyl) derivative and (2'-cyano-[1,1'-biphenyl]-4-yl)boronic acid[11] | Pd(PPh₃)₄ | Na₂CO₃ (aq.) | Toluene/Water | Elevated | Not specified | Not specified |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions relevant to the synthesis of ARBs.
Protocol 1: Synthesis of a Telmisartan Intermediate [4]
This protocol describes the coupling of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline with 4-(hydroxymethyl)phenylboronic acid.
Materials:
-
2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline
-
4-(hydroxymethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Tetrahydrofuran (B95107) (THF)
-
Nitrogen gas
-
Ethyl acetate
-
Water
-
Sodium sulfate
Procedure:
-
To a suitable reaction vessel, add 4-(hydroxymethyl)phenylboronic acid (1.0 eq.) and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.2 eq.) in tetrahydrofuran (THF).
-
Add 2M aqueous sodium carbonate solution.
-
Degas the biphasic solution with a stream of nitrogen for 20 minutes.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to reflux (approximately 64 °C) and maintain for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, [2'-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-biphenyl-4-yl]-methanol.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Synthesis of an Irbesartan Intermediate [10][12]
This protocol outlines the coupling of 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one with 2-cyanophenylboronic acid.
Materials:
-
2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one
-
2-cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Hydrogen peroxide (H₂O₂)
-
Ether
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Charge a 50 mL round bottom flask with Pd(PPh₃)₄ (0.03 eq.), benzene (10 mL), 3-[4-bromobenzyl]-1,3-diazo Spiro[3][3]non-1-en-4-one (1.0 eq.), and 10 mL of 2M aqueous sodium carbonate solution under a nitrogen atmosphere.
-
Slowly add a solution of 2-cyanophenylboronic acid (1.1 eq.) in ethanol (5 mL) with continuous stirring.
-
Reflux the mixture for 8 hours.
-
After the reaction is complete, add H₂O₂ (0.5 mL) and stir the mixture for 1 hour to oxidize any remaining phenylboronic acid.
-
Extract the product with ether.
-
Wash the organic layer with saturated NaCl solution and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, 2-n-butyl-3-[(2-cyanobiphenyl-4-yl)methyl]1,3-diazo Spiro[3][3]non-1-en-4-one.
Mandatory Visualizations
Signaling Pathway: The Renin-Angiotensin System (RAS)
The following diagram illustrates the Renin-Angiotensin System, the primary target of Angiotensin II Receptor Blockers (ARBs) like Losartan, Telmisartan, and Irbesartan. ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor.
Caption: The Renin-Angiotensin System and the mechanism of action of ARBs.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction with 3-Bromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing a Heck-type reaction using 3-Bromophenylboronic acid as the arylating agent. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide or equivalent with an alkene.[1][2] While the classical Heck reaction utilizes aryl halides, the use of arylboronic acids in what is often termed an "oxidative Heck" or "Heck-type" reaction offers an alternative, sometimes milder, pathway.[3][4]
Introduction
The Mizoroki-Heck reaction traditionally involves the reaction of an aryl halide with an alkene in the presence of a palladium(0) catalyst and a base.[1] However, a related transformation, the oxidative Heck reaction, utilizes an arylboronic acid and a palladium(II) catalyst.[3] This latter approach often proceeds under different conditions and may not require a base. An external oxidant is typically necessary to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed during the catalytic cycle.[3][5]
This compound is a versatile building block in organic synthesis. Its structure presents two potential reactive sites for palladium-catalyzed cross-coupling reactions: the boronic acid group, which can participate in Suzuki and Heck-type couplings, and the bromo substituent, which is a classic handle for the Heck reaction. This dual reactivity allows for selective transformations based on the chosen reaction conditions. This protocol will focus on the reactivity of the boronic acid moiety in a Heck-type reaction.
Reaction Principle
The oxidative Heck reaction of an arylboronic acid with an alkene is initiated by a transmetalation step between the arylboronic acid and a Pd(II) salt, rather than the oxidative addition of an aryl halide to a Pd(0) species seen in the classical Heck reaction.[3][5] The resulting arylpalladium(II) intermediate then coordinates to the alkene, followed by migratory insertion and subsequent β-hydride elimination to yield the arylated alkene product. The final step involves the re-oxidation of the resulting Pd(0) to the active Pd(II) state by an external oxidant.[3]
Experimental Protocols
Below are two representative protocols for the Heck-type reaction of this compound with an alkene. Protocol 1 is a general procedure for the oxidative Heck reaction requiring an oxidant, while Protocol 2 describes a base-free and oxygen-free system.
Protocol 1: Oxidative Heck Reaction with N-Bromosuccinimide (NBS) as an Additive
This protocol is adapted from a general method for the Pd(II)-catalyzed Heck reaction of arylboronic acids with olefins under mild conditions.[6]
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
N-Bromosuccinimide (NBS)
-
Toluene (B28343) (anhydrous)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the alkene (1.0 mmol, 1.0 equiv).
-
Add Palladium(II) acetate (0.05 mmol, 5 mol%).
-
Add N-Bromosuccinimide (0.3 mmol, 30 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Oxygen and Base-Free Oxidative Heck Reaction
This protocol is based on a method developed for the efficient oxidative Heck coupling of arylboronic acids in the absence of external oxidants and bases.[7]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetone (B3395972) (as solvent and hydrogen acceptor)
-
Standard laboratory glassware (sealed tube or vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 equiv).
-
Add the alkene (1.2 equiv).
-
Add Palladium(II) acetate (5 mol%).
-
Add acetone as the solvent.
-
Seal the vessel and heat the reaction mixture at 80 °C with stirring for the required time (typically 12-24 hours, monitor by TLC or GC-MS).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired product.
Data Presentation
The following tables summarize typical reaction parameters for Heck-type reactions involving arylboronic acids.
Table 1: Reaction Conditions for Oxidative Heck Reaction with NBS [6]
| Parameter | Value |
| Arylating Agent | Arylboronic acid (e.g., this compound) |
| Alkene | Styrene, n-butyl acrylate, etc. |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Additive | NBS (30 mol%) |
| Solvent | Toluene |
| Temperature | 25 °C |
| Time | 12 h |
Table 2: Reaction Conditions for Oxygen and Base-Free Oxidative Heck Reaction [7]
| Parameter | Value |
| Arylating Agent | Arylboronic acid (e.g., this compound) |
| Alkene | Electron-rich or -deficient olefins |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Solvent | Acetone |
| Temperature | 80 °C |
| Time | 12-24 h |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Heck-type reaction.
Caption: General experimental workflow for the Heck reaction.
Catalytic Cycle of the Oxidative Heck Reaction
This diagram illustrates the proposed catalytic cycle for the oxidative Heck reaction of an arylboronic acid.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Gold Salt-Catalyzed Homocoupling of 3-Bromophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of symmetrical biaryls is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. While palladium-catalyzed cross-coupling reactions have traditionally dominated this field, gold catalysis has emerged as a powerful alternative, offering mild reaction conditions and a unique reactivity profile. This document provides detailed application notes and protocols for the gold salt-catalyzed homocoupling of 3-bromophenylboronic acid to produce 3,3'-dibromobiphenyl, a valuable building block in organic synthesis. The protocols are based on established methodologies utilizing the commercially available and air-stable gold(I) catalyst, (Triphenylphosphine)gold(I) chloride ((Ph3P)AuCl).
Reaction Principle
The homocoupling of arylboronic acids catalyzed by gold(I) salts proceeds via a Au(I)/Au(III) redox cycle. In this process, the Au(I) catalyst is oxidized to a Au(III) intermediate, which then facilitates the carbon-carbon bond formation. An external oxidant is required to drive the catalytic cycle. The overall transformation is as follows:
Scheme 1: Gold-Catalyzed Homocoupling of this compound
Data Presentation
The following table summarizes the results for the (Ph3P)AuCl-catalyzed homocoupling of various substituted arylboronic acids, demonstrating the broad substrate scope and functional group tolerance of this methodology.[1] While the specific yield for this compound is not explicitly reported in the cited literature, the successful coupling of other halogenated and electronically diverse arylboronic acids suggests a high yield is expected under the optimized conditions.
Table 1: Gold-Catalyzed Homocoupling of Representative Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Biphenyl | 95 |
| 2 | 4-Methylphenylboronic acid | 4,4'-Dimethylbiphenyl | 98 |
| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 96 |
| 4 | 4-Fluorophenylboronic acid | 4,4'-Difluorobiphenyl | 92 |
| 5 | 4-Chlorophenylboronic acid | 4,4'-Dichlorobiphenyl | 89 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 4,4'-Bis(trifluoromethyl)biphenyl | 85 |
| 7 | 2-Naphthylboronic acid | 2,2'-Binaphthyl | 91 |
| 8 | This compound | 3,3'-Dibromobiphenyl | Expected High Yield |
Yields are based on the general protocol described below and reported in Roscales et al., 2023.[1]
Experimental Protocols
This section provides a detailed protocol for the gold salt-catalyzed homocoupling of this compound.
Materials:
-
This compound (contains varying amounts of the corresponding anhydride)
-
(Triphenylphosphine)gold(I) chloride ((Ph3P)AuCl)
-
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA or Selectfluor™)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol (B145695) (96% EtOH), commercial grade
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add this compound (0.20 g, 1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add (Ph3P)AuCl (0.040 g, 0.08 mmol, 8 mol%), potassium carbonate (0.166 g, 1.2 mmol, 1.2 equiv), and F-TEDA (0.708 g, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 96% ethanol (5 mL).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature (approximately 25 °C) for 16 hours. The reaction can be monitored by TLC.
-
Workup: Upon completion, quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,3'-dibromobiphenyl.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
F-TEDA (Selectfluor™) is a strong oxidizing agent and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Visualizations
Catalytic Cycle:
The following diagram illustrates the proposed catalytic cycle for the gold-catalyzed homocoupling of arylboronic acids.
References
Application Notes and Protocols for Oxidative Cross-Coupling Reactions Involving 3-Bromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for oxidative cross-coupling reactions utilizing 3-bromophenylboronic acid. This versatile reagent serves as a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The methodologies outlined below focus on modern, efficient, and selective oxidative coupling strategies, offering alternatives to traditional cross-coupling reactions.
Silver-Catalyzed Direct C-H Arylation of Electron-Deficient Heterocycles
Direct C-H arylation is a powerful tool for the rapid modification of heterocyclic scaffolds, which are prevalent in many biologically active compounds. This protocol, adapted from the work of Baran and co-workers, describes a silver-catalyzed oxidative coupling of this compound with electron-deficient heterocycles at room temperature.[1][2][3]
Reaction Principle
The reaction proceeds via a proposed radical mechanism where a silver(I) catalyst, in the presence of a persulfate co-oxidant, facilitates the generation of an aryl radical from this compound. This radical then adds to the protonated electron-deficient heterocycle, followed by oxidation to afford the arylated product.
Experimental Protocol: General Procedure for Silver-Catalyzed C-H Arylation
Materials:
-
This compound
-
Electron-deficient heterocycle (e.g., pyridine, quinoline)
-
Silver(I) nitrate (B79036) (AgNO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Acetonitrile (B52724) (MeCN)
-
Water (H₂O)
Procedure:
-
To a reaction vessel, add the electron-deficient heterocycle (1.0 equiv).
-
Add this compound (1.5 equiv).
-
Add the solvent system (DCM/H₂O or MeCN/H₂O, typically in a 1:1 ratio to achieve a 0.1 M concentration of the heterocycle).
-
Add trifluoroacetic acid (1.5 equiv).
-
Stir the mixture vigorously.
-
Add silver(I) nitrate (0.2 equiv).
-
Add potassium persulfate (3.0 equiv) in one portion.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary
While specific data for this compound was not explicitly tabulated in the primary literature, the methodology is described as having a broad scope for various substituted arylboronic acids.[1][2][3] The following table provides representative yields for similar arylboronic acids to illustrate the general efficiency of the reaction.
| Heterocycle | Arylboronic Acid | Yield (%) | Reference |
| Pyridine | Phenylboronic acid | 75 | [1][2] |
| Lepidine | 4-Methoxyphenylboronic acid | 85 | [1][2] |
| Isoquinoline | 4-Chlorophenylboronic acid | 70 | [1][2] |
Researchers should expect yields in a similar range for the coupling of this compound with various electron-deficient heterocycles.
Logical Workflow for Silver-Catalyzed C-H Arylation
Caption: Workflow for Ag-catalyzed C-H arylation.
Palladium-Catalyzed Oxidative Heck-Type Reactions
The oxidative Heck reaction provides a powerful method for the formation of carbon-carbon bonds between arylboronic acids and alkenes, avoiding the need for pre-halogenated olefins. This protocol is based on established methods for the palladium-catalyzed oxidative coupling of arylboronic acids.[4]
Reaction Principle
In this reaction, a Pd(II) catalyst undergoes transmetalation with the arylboronic acid. The resulting arylpalladium species then undergoes migratory insertion with the alkene, followed by β-hydride elimination to yield the arylated alkene product. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Some modern protocols have developed base- and external oxidant-free conditions, where the solvent or the alkene itself can act as a hydrogen acceptor.[2][4]
Experimental Protocol: Base- and Oxidant-Free Oxidative Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., n-butyl vinyl ether, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
Procedure:
-
To a screw-capped vial, add this compound (1.0 mmol).
-
Add the alkene (2.0 mmol).
-
Add acetone (3 mL).
-
Add Pd(OAc)₂ (2 mol%).
-
Add dppp (B1165662) (3 mol%).
-
Seal the vial and heat the reaction mixture at 70 °C for 15 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Quantitative Data Summary
The following table presents data for the oxidative Heck coupling of 4-bromophenylboronic acid with various alkenes, which serves as a close proxy for the expected reactivity of this compound under these or similar conditions.[4]
| Arylboronic Acid | Alkene | Product Type | Yield (%) | Reference |
| 4-Bromophenylboronic acid | n-Butyl vinyl ether | Aryl alkyl ketone | 89 | [4] |
| 4-Bromophenylboronic acid | Methyl acrylate | Cinnamate ester | 85 | [4] |
| 4-Bromophenylboronic acid | Styrene | Stilbene | 82 | [4] |
Proposed Catalytic Cycle for Oxidative Heck Reaction
Caption: Oxidative Heck catalytic cycle.
Copper-Catalyzed Oxidative C-N Cross-Coupling
The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and agrochemicals. Copper-catalyzed oxidative coupling of arylboronic acids with amines provides a valuable method for constructing these bonds under mild conditions.
Reaction Principle
This reaction involves the formation of a copper-amine complex, which then reacts with the arylboronic acid in an oxidative process. Molecular oxygen is often employed as a green and readily available terminal oxidant to facilitate the catalytic cycle. The use of a photocatalyst in conjunction with a copper catalyst can enhance the reaction efficiency under visible light irradiation.[5][6]
Experimental Protocol: Cooperative Photoredox and Copper-Catalyzed Amination
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Copper(II) acetylacetonate (B107027) (Cu(acac)₂)
-
Ru(bpy)₃(PF₆)₂ (photocatalyst)
-
2,6-Lutidine
-
Toluene (B28343)/Acetonitrile (1:1)
Procedure:
-
To a reaction tube, add this compound (1.5 equiv).
-
Add the amine (1.0 equiv).
-
Add Cu(acac)₂ (10 mol%).
-
Add Ru(bpy)₃(PF₆)₂ (1.0 mol%).
-
Add 2,6-lutidine (2.0 equiv).
-
Add a 1:1 mixture of toluene and acetonitrile to achieve a 0.3 M concentration of the amine.
-
Seal the tube and stir the mixture under an ambient air atmosphere.
-
Irradiate the reaction mixture with blue LEDs at 35 °C for 20 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table provides representative data for the copper-catalyzed oxidative amination of various arylboronic acids with different amines, demonstrating the general applicability of this methodology.
| Arylboronic Acid | Amine | Yield (%) | Reference |
| 4-Chlorophenylboronic acid | Aniline | 89 | [6] |
| Phenylboronic acid | 4-Chloroaniline | 91 | [6] |
| 4-Bromophenylboronic acid | Cyclohexylamine | 74 | [6] |
Relationship Diagram for C-N Coupling Components
References
- 1. Silver-Catalyzed 2-PyridylArylation of Pyridine N-Oxides with Arylboronic Acidsat Room Temperature (2012) | Wenpeng Mai | 46 Citations [scispace.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium: synthesis of 5-arylselanyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
reaction workup and purification for 3-Bromophenylboronic acid couplings
An invaluable tool in modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction facilitates the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and materials science.[1][2] The workup and purification of the resulting products, especially when using reagents like 3-bromophenylboronic acid, are critical steps to isolate the desired compound from unreacted starting materials, catalyst residues, and reaction byproducts.
This document provides detailed protocols and application notes for the effective workup and purification of products from Suzuki-Miyaura coupling reactions involving this compound.
General Considerations and Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities in the crude reaction mixture.[1] The choice of purification method depends on the physical state of the product (solid or oil), the polarity difference between the product and impurities, and the reaction scale.[1]
Common Impurities Include:
-
Unreacted Starting Materials : Residual this compound and the aryl halide coupling partner.[1]
-
Homocoupling Products : Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1]
-
Protodeboronation Products : The product formed when the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] This is a common side reaction that can be catalyzed by acid or base.[3]
-
Palladium Catalyst Residues : The palladium catalyst and its associated ligands (e.g., phosphines).[1]
-
Inorganic Salts : Byproducts from the base (e.g., K₂CO₃, CsF) used in the reaction.[1]
-
Boroxines : Anhydrides formed from the dehydration of three boronic acid molecules. These can often be converted back to the boronic acid by introducing water during the workup.[3]
Reaction Workup Protocols
The initial workup is designed to remove the bulk of inorganic salts and highly polar, water-soluble impurities.
Protocol 1: Standard Aqueous Workup
This procedure is the first step after the reaction is deemed complete.
-
Cooling and Dilution : Allow the reaction mixture to cool to room temperature. Dilute it with an organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).[1][4]
-
Filtration (Optional but Recommended) : Filter the diluted mixture through a pad of Celite to remove the heterogeneous palladium catalyst and fine inorganic salts.[5] Wash the pad with additional organic solvent.
-
Aqueous Wash : Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Drying and Concentration : Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4][5]
Protocol 2: Specific Removal of Excess Boronic Acid
Excess boronic acid is a common impurity that can complicate purification. The acidic nature of boronic acids allows for their removal via a basic wash, which converts them into their water-soluble boronate salts.[6]
-
Dissolve Crude Mixture : Dissolve the crude product from the initial concentration step in an appropriate organic solvent (e.g., ethyl acetate).
-
Basic Extraction : Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH or K₂CO₃ solution.[3][7] Shake the funnel, venting frequently. The boronate salt will partition into the aqueous layer.[6]
-
Separation : Separate the layers and repeat the basic wash on the organic layer two more times to ensure complete removal.[3]
-
Neutralization and Final Wash : Wash the organic layer with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
Purification Protocols
Following the initial workup, the crude product typically requires further purification.
Protocol 3: Purification by Column Chromatography
Flash column chromatography is a highly effective method for separating the desired product from impurities with different polarities.
-
Adsorbent Preparation : Prepare a slurry of silica (B1680970) gel in a low-polarity solvent (e.g., hexane) and pack it into a column.
-
Sample Loading : Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the top of the prepared column.
-
Elution : Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane (B92381):EtOAc).[1] Gradually increase the solvent polarity (gradient elution) to elute the product. The specific gradient will depend on the polarity of the target compound.[1] For many biaryl products, a gradient of 5% to 50% ethyl acetate in hexane is a suitable starting point.[1]
-
Fraction Collection : Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[1]
Protocol 4: Purification by Crystallization
For products that are crystalline solids, crystallization is an excellent method for achieving high purity.
-
Solvent Selection : Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution : Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Crystallization : Allow the solution to cool slowly to room temperature. If crystals do not form readily, scratching the inside of the flask or placing it in an ice bath can induce crystallization.[1]
-
Isolation and Washing : Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold solvent to remove any adsorbed impurities.[1]
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.[1]
Data Presentation
The following tables summarize the objectives of each workup and purification step and provide a guide for troubleshooting common issues.
Table 1: Summary of Workup and Purification Steps
| Step | Technique | Primary Objective | Key Impurities Removed |
| Initial Workup | Aqueous Wash | Removal of bulk inorganic salts and water-soluble byproducts. | Inorganic bases (K₂CO₃, CsF), water-soluble catalyst residues. |
| Filtration through Celite | Removal of heterogeneous palladium catalyst. | Pd/C, other solid catalyst forms. | |
| Boronic Acid Removal | Basic Extraction (NaOH, K₂CO₃) | Removal of unreacted boronic acid and acidic byproducts. | This compound, boroxines. |
| Final Purification | Column Chromatography | Separation of compounds based on polarity. | Homocoupling products, starting materials, less polar/more polar byproducts. |
| Crystallization | Purification of solid compounds based on differential solubility. | Most soluble impurities remain in the mother liquor. |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product contaminated with boronic acid after workup | Incomplete basic extraction; insufficient base used. | Repeat the basic wash with 1-2 M NaOH, ensuring vigorous mixing.[3][7] |
| Product contaminated with boroxine (B1236090) | Anhydrous workup or storage conditions. | Introduce water into the workup to hydrolyze the boroxine back to the boronic acid, then perform a basic wash.[3] |
| Low recovery after column chromatography | Product is highly polar and stuck on the column. | Try a more polar eluent system, such as DCM/Methanol.[7] |
| Product will not crystallize | Product may be an oil, or the incorrect solvent was chosen. | Attempt purification by column chromatography. If it is a solid, try different crystallization solvents or solvent mixtures. |
| Persistent palladium contamination | Catalyst not fully removed by Celite filtration or is soluble. | Filter the crude product solution through a thin pad of silica gel before concentration.[8] |
Visual Diagrams
Experimental Workflow
The general workflow from the completed reaction to the final purified product is outlined below.
Caption: General experimental workflow for workup and purification.
Purification Method Selection
Choosing the correct final purification technique is critical for obtaining a high-purity product.
Caption: Decision tree for selecting a purification method.
Boronic Acid Removal Mechanism
The following diagram illustrates the chemical principle behind using a basic wash to remove boronic acid impurities.
Caption: Principle of extractive boronic acid removal.
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 3-Bromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl (B1667301) scaffolds are a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronics.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital structures.[2] This application note provides detailed protocols and quantitative data for the synthesis of biphenyl derivatives utilizing 3-Bromophenylboronic acid as a key building block.
This compound is a versatile reagent in organic synthesis, enabling the introduction of a brominated phenyl group that can be further functionalized.[3] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various organic halides.[4] This methodology is distinguished by its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2]
This document will detail the experimental procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides, present a summary of reaction conditions and yields, and discuss the application of a resulting biphenyl derivative as an antagonist of the Androgen Receptor (AR) signaling pathway, a critical target in the treatment of prostate cancer.[1]
Data Presentation: Suzuki-Miyaura Coupling of this compound with Aryl Halides
The following table summarizes various reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl halides. This data is intended to provide a comparative overview to guide reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 100 | 18 | 85 |
| 4 | 1-Bromo-4-nitrobenzene | Pd/C (10%) | K₂CO₃ | EtOH/H₂O | 80 | 2 | 98 |
| 5 | 4-Bromobenzonitrile | Pd-PEPPSI-IPr (2) | K₂CO₃ | t-Amyl alcohol | 100 | 1 | 96 |
| 6 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 12 | 88 |
| 7 | 4-Bromobiphenyl | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 91 |
| 8 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate)
-
Anhydrous solvents (e.g., Toluene, Ethanol)
-
Degassed water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.
Synthesis of a Biphenyl-based Androgen Receptor Antagonist Precursor
This protocol describes the synthesis of a key intermediate for a potential androgen receptor antagonist, inspired by the structure of enzalutamide (B1683756) analogues.
Reaction: Suzuki-Miyaura coupling of this compound with 2-bromo-4-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.2 g, 6.0 mmol)
-
2-Bromo-4-(trifluoromethyl)pyridine (1.13 g, 5.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol)
-
Sodium carbonate (1.06 g, 10.0 mmol)
-
1,2-Dimethoxyethane (DME) (20 mL)
-
Water (5 mL)
Procedure:
-
To a 100 mL round-bottom flask, add this compound, 2-bromo-4-(trifluoromethyl)pyridine, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add DME and water to the flask.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the 3-bromo-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl-pyridine.
Mandatory Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Androgen Receptor Signaling Antagonism.
Discussion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biphenyl derivatives from this compound. The reaction conditions can be tailored to accommodate a wide variety of aryl halide coupling partners, often providing high yields of the desired products. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency, particularly with sterically hindered or electronically deactivated substrates.
Biphenyl derivatives are of significant interest in drug discovery. For instance, many non-steroidal androgen receptor (AR) antagonists, such as enzalutamide, feature a biphenyl core structure.[5] The AR signaling pathway plays a critical role in the development and progression of prostate cancer.[1] Androgens, such as testosterone (B1683101) and dihydrotestosterone, bind to the AR in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus.[6] In the nucleus, the AR dimer binds to androgen response elements (AREs) on DNA, initiating the transcription of genes that promote cell growth and proliferation.[7]
Biphenyl-based AR antagonists function by competitively binding to the ligand-binding domain of the AR, thereby preventing the binding of androgens.[8] This inhibition blocks the downstream signaling cascade, leading to a reduction in the transcription of AR-regulated genes and ultimately inhibiting the growth of prostate cancer cells. The synthesis of novel biphenyl derivatives using this compound as a starting material provides a valuable platform for the development of new and more potent AR antagonists for the treatment of prostate cancer.
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions offers a versatile and efficient route to a wide array of biphenyl derivatives. The protocols and data presented herein provide a solid foundation for researchers to synthesize these compounds for various applications, including the development of novel therapeutics targeting critical signaling pathways in diseases such as prostate cancer. The ability to readily construct complex biphenyl structures underscores the importance of this synthetic methodology in modern drug discovery and materials science.
References
- 1. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 3-ブロモフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-androgenic mechanisms of Bisphenol A involve androgen receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromophenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Bromophenylboronic acid in materials science. The focus is on its application in the synthesis of conjugated polymers and the fabrication of fluorescent sensors, two key areas where this versatile building block is employed.
Application in the Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling
This compound is a key monomer in the synthesis of conjugated polymers, particularly poly(m-phenylene) and its derivatives. The Suzuki-Miyaura cross-coupling reaction is the most common method for this polymerization, offering a robust and versatile route to forming carbon-carbon bonds.[1][2][3]
Logical Workflow for Polymer Synthesis
The synthesis of conjugated polymers using this compound via Suzuki-Miyaura coupling follows a well-defined workflow. This involves the careful selection of monomers, catalyst, base, and solvent, followed by the reaction under controlled conditions and subsequent purification of the resulting polymer.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes typical conditions and reported yields for the coupling of various arylboronic acids with aryl halides, providing a comparative reference for optimizing the synthesis of materials based on this compound.
| Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoacetophenone | Pd/Ln polymer (1) | K₂CO₃ | DMF/H₂O | 70 | 3 | 95 | [1] |
| Phenylboronic acid | Iodobenzene | PdCu@Ti₃C₂ (10 mg) | K₂CO₃ | H₂O | RT | 1 | 99 | [4] |
| Phenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Toluene/H₂O | 80 | 9 | 99.7 | [5] |
| 4-Methoxyphenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60 | [6] |
| Phenylboronic acid | 5-Iodovanillin | Pd(OAc)₂ (1) | Amberlite IRA-400 | H₂O/Ethanol | 60 | 2 | Not specified | [2] |
Experimental Protocol: Synthesis of Poly(m-phenylene)
This protocol describes the synthesis of poly(m-phenylene) via the Suzuki-Miyaura homocoupling of this compound.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Schlenk line or glovebox for inert atmosphere
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.00 g, 4.98 mmol), tetrakis(triphenylphosphine)palladium(0) (0.115 g, 0.10 mmol, 2 mol%), and potassium carbonate (2.07 g, 14.9 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive flow of nitrogen, add a degassed mixture of toluene (20 mL) and deionized water (10 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer sequentially with deionized water, methanol, and acetone (B3395972) to remove any remaining catalyst and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to obtain poly(m-phenylene) as a pale-yellow powder.
Application in Fluorescent Glucose Sensors
Boronic acids are known to interact with diols, such as those found in saccharides, to form cyclic boronate esters. This interaction can be exploited to design fluorescent sensors for glucose. 3-Aminophenylboronic acid, a derivative of this compound, can be used to functionalize surfaces or nanoparticles to create such sensors.[4][7]
Signaling Pathway for Glucose Detection
The sensing mechanism involves the binding of glucose to the boronic acid moiety, which alters the electronic properties of a nearby fluorophore, leading to a change in fluorescence intensity.
Quantitative Data: Glucose Sensor Performance
The performance of a 3-aminophenylboronic acid-based impedimetric sensor for glucose detection is summarized below.
| Parameter | Value | Reference |
| Detection Method | Electrochemical Impedance Spectroscopy | [4] |
| Limit of Detection (LOD) | 8.53 x 10⁻⁹ M | [4] |
| Dynamic Range | 0.9 µM to 9.1 µM | [7] |
| Response Time | 4.0 ± 0.6 s | [4] |
| Selectivity | High for glucose over fructose (B13574) and sucrose | [4] |
Experimental Protocol: Fabrication of a Glucose Sensor
This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid for glucose sensing.[4]
Materials:
-
Screen-printed carbon electrode (SPCE)
-
3-Aminophenylboronic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄), 0.1 M
-
Deionized water
-
Phosphate buffered saline (PBS)
-
Glucose standards
Equipment:
-
Potentiostat for electrochemical measurements (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy)
-
Scanning Electron Microscope (for characterization)
Procedure:
-
Electrode Pre-treatment: Prior to functionalization, electrochemically clean the SPCE by cycling the potential from -0.5 to 1.5 V at a scan rate of 100 mV/s in 0.1 M H₂SO₄ for 10 cycles.
-
Functionalization Solution Preparation: Prepare a solution of 0.4 M 3-aminophenylboronic acid and 0.4 M NaNO₂ in 0.1 M H₂SO₄.
-
Electrode Functionalization: Add 20 µL of the 3-aminophenylboronic acid solution and 20 µL of the NaNO₂ solution to the working area of the pre-treated SPCE. Allow the reaction to proceed for 10 minutes at room temperature. This in-situ generation of diazonium salts results in the covalent attachment of the phenylboronic acid moiety to the carbon surface.
-
Washing: After 10 minutes, thoroughly wash the functionalized electrode with a large volume of deionized water to remove any unreacted species.
-
Characterization (Optional): The successful functionalization can be confirmed by a decrease in the electroactivity of the electrode using Cyclic Voltammetry in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻) and by observing the surface morphology using Scanning Electron Microscopy.[4]
-
Glucose Detection:
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurements of the functionalized electrode in PBS buffer as a baseline.
-
Incubate the electrode with glucose solutions of varying concentrations in PBS.
-
Record the EIS spectra after each incubation. The change in charge transfer resistance (Rct) is proportional to the glucose concentration.
-
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized for specific experimental setups and safety considerations.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3-Bromophenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of deboronation when using 3-Bromophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem in my Suzuki reaction with this compound?
A: Protodeboronation, or deboronation, is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki reaction with this compound, this process converts your starting material into bromobenzene, an inert byproduct that does not participate in the desired cross-coupling. This leads to a lower yield of your target molecule and complicates the purification process due to the presence of this significant impurity.
Q2: Why is this compound particularly susceptible to deboronation?
A: The susceptibility of an arylboronic acid to deboronation is influenced by various factors, including the electronic nature of its substituents. Arylboronic acids with electron-withdrawing groups, such as the bromine atom on the phenyl ring, can be more prone to certain deboronation pathways.[1] Additionally, reaction conditions like high temperatures, the choice of base, and the presence of water can accelerate this undesired side reaction.
Q3: What are the general strategies to minimize deboronation?
A: Key strategies to suppress deboronation include:
-
Optimization of Reaction Conditions: This involves careful selection of the base, solvent, and temperature.
-
Use of Boronic Acid Derivatives: Protecting the boronic acid functional group as an ester, such as a pinacol (B44631) or MIDA ester, can enhance stability. These derivatives often employ a "slow-release" mechanism, maintaining a low concentration of the free boronic acid in the reaction mixture.[1]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can influence the relative rates of the desired coupling versus the undesired deboronation.
Q4: Can I use a different boronic acid derivative to avoid this issue?
A: Yes, using boronic esters is a common and effective strategy. MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are known to be more stable and can mitigate the problem of premature deboronation.[1] These reagents can be used in "slow release" protocols where the active boronic acid is generated in situ at a controlled rate.
Troubleshooting Guide: Deboronation of this compound
Issue: Low yield of the desired product and significant formation of bromobenzene.
This is a classic symptom of protodeboronation of your this compound starting material. The following sections provide a systematic approach to troubleshoot and optimize your reaction conditions.
Reaction Parameter Optimization
The choice of base, solvent, and temperature are critical in controlling the extent of deboronation.
| Parameter | Recommendation to Minimize Deboronation | Rationale |
| Base | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) instead of strong bases like NaOH or KOH. | Strong bases can promote the formation of boronate species that are more susceptible to hydrolysis and subsequent deboronation. Some studies have found that deboronation can be fastest under strongly basic conditions. |
| Solvent | Aprotic solvents or solvent mixtures with minimal water (e.g., Toluene (B28343), Dioxane, THF) are often preferred. | Water is a proton source for deboronation. While some water is often necessary for the Suzuki reaction mechanism, excessive amounts can favor the side reaction. Anhydrous conditions, where possible, can be beneficial. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C). | High temperatures can accelerate the rate of deboronation. |
Catalyst and Ligand System
The catalytic system can influence the kinetics of the productive coupling versus the deboronation pathway.
| Component | Recommendation | Rationale |
| Catalyst | Use a pre-catalyst that rapidly forms the active Pd(0) species. | A highly active catalyst can promote the desired Suzuki coupling to occur faster than the deboronation side reaction. |
| Ligand | Electron-rich and bulky phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can be effective. | These ligands can stabilize the palladium center and accelerate the rate-limiting steps of the catalytic cycle, outcompeting the deboronation process. |
Experimental Protocols
Standard Suzuki Coupling Protocol (Prone to Deboronation)
This protocol represents a common starting point for a Suzuki reaction but may lead to significant deboronation with sensitive substrates like this compound.
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and a magnetic stir bar.
-
Solvent and Base Addition: Add a 2M aqueous solution of Na₂CO₃ (2.0 mmol) and toluene (10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Optimized Suzuki Coupling Protocol (To Minimize Deboronation)
This modified protocol incorporates strategies to suppress the deboronation of this compound.
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and a magnetic stir bar.
-
Solvent and Base Addition: Add K₃PO₄ (2.0 mmol) as a solid, followed by anhydrous dioxane (10 mL).
-
Inert Atmosphere: Thoroughly degas the solvent and maintain the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
Reaction: Heat the mixture to a lower temperature, for example, 80 °C, and monitor the reaction progress by TLC or GC/MS.
-
Workup: Once the reaction is complete, cool to room temperature, filter through a pad of celite, and rinse with ethyl acetate. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Chemistry
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Deboronation Pathway
Caption: Competing pathways: Suzuki coupling versus protodeboronation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting deboronation issues.
References
common impurities in 3-Bromophenylboronic acid and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromophenylboronic acid. The information addresses common issues related to impurities and their impact on experimental outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound can be categorized as either organic or inorganic.
-
Organic Impurities:
-
Boroxine (B1236090) (Anhydride): This is the most common impurity, formed by the dehydration of three molecules of the boronic acid to form a cyclic anhydride. Commercial this compound often contains varying amounts of its corresponding boroxine.
-
Homocoupling Product (3,3'-Dibromobiphenyl): This impurity arises from the palladium-catalyzed coupling of two molecules of this compound.
-
Starting Materials: Residual unreacted starting materials from the synthesis, such as 1,3-dibromobenzene, can be present.
-
Ligand-Derived Impurities: In some synthetic preparations, impurities can arise from the ligands used in the palladium catalyst.
-
-
Inorganic Impurities:
-
Residual Salts: Inorganic salts, such as sodium chloride (NaCl), may be present from the workup stages of the synthesis.
-
Residual Palladium: Trace amounts of the palladium catalyst used in the synthesis of the boronic acid or in subsequent reactions can remain.
-
Q2: How can I detect the presence of these impurities in my this compound sample?
A2: Several analytical techniques can be employed to detect and quantify impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to identify and quantify organic impurities by comparing the integration of characteristic peaks.
-
¹¹B NMR is useful for distinguishing between the boronic acid and its boroxine form.
-
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate this compound from its organic impurities, allowing for their quantification.
-
Qualitative Test for Inorganic Salts: A simple solubility test in an organic solvent followed by the addition of a group reagent (e.g., silver nitrate (B79036) for chlorides) can indicate the presence of inorganic salt impurities.
Q3: What are the primary effects of these impurities on my Suzuki-Miyaura coupling reaction?
A3: Impurities in this compound can have several detrimental effects on Suzuki-Miyaura coupling reactions:
-
Reduced Yield: The presence of impurities that do not participate in the desired reaction, such as boroxines or homocoupling products, effectively lowers the concentration of the active boronic acid, leading to lower yields of the desired product.
-
Byproduct Formation: Homocoupling of the boronic acid leads to the formation of biphenyl (B1667301) byproducts, which can complicate purification.
-
Catalyst Poisoning: Certain impurities can deactivate the palladium catalyst, slowing down or completely halting the reaction. For instance, even trace amounts of oxygen can promote the formation of Pd(II) species that favor homocoupling over cross-coupling.[1]
-
Inconsistent Reaction Rates: The presence of varying amounts of boroxine can lead to inconsistent reaction rates, as the boroxine is in equilibrium with the active boronic acid.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired cross-coupling product. | Inactive Catalyst: The palladium catalyst may be poisoned by impurities. | Use a fresh, high-purity palladium catalyst and ensure all reagents and solvents are free of contaminants. |
| Presence of Boroxine: A significant portion of the reagent may be in the inactive boroxine form. | Consider pre-treating the this compound with water to hydrolyze the boroxine back to the active boronic acid. | |
| Protodeboronation: The boronic acid group is being replaced by a hydrogen atom. | Ensure the reaction conditions are not overly acidic and that the water content is controlled. | |
| Formation of significant amounts of homocoupling byproduct (3,3'-Dibromobiphenyl). | Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling side reaction. | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction. |
| Excess Boronic Acid: A large excess of the boronic acid can favor homocoupling. | Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. | |
| Inconsistent reaction times or yields between batches. | Variable Purity of this compound: Different batches may contain varying levels of impurities, particularly boroxine. | Analyze each new batch of this compound for purity and boroxine content before use. Standardize the quality of the starting material. |
| Difficulty in purifying the final product. | Presence of Multiple Byproducts: Impurities in the starting material can lead to the formation of various side products that are difficult to separate from the desired compound. | Purify the this compound before use to remove starting materials and other organic impurities. |
Quantitative Data on Impurity Effects
While extensive quantitative data is often substrate and condition-specific, the following table summarizes some reported effects of impurities on Suzuki-Miyaura coupling reactions.
| Impurity | Concentration | Observed Effect | Reference |
| Oxygen (O₂) | 3.3 ppm | 0.18% formation of homocoupling side product. | [1] |
| Homocoupling Product | Varies | Directly reduces the maximum achievable yield of the desired product and complicates purification. | General Knowledge |
| Boroxine | Varies | Can lead to slower and inconsistent reaction rates due to the equilibrium with the active boronic acid. In some cases, it may be the active species under anhydrous conditions. | General Knowledge |
| Residual NaCl | High concentrations | Can potentially affect catalyst activity and stability, though the specific impact can vary depending on the catalytic system. | [2] |
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Organic Impurities
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic signals for this compound, the internal standard, and any potential impurities (e.g., 1,3-dibromobenzene, 3,3'-dibromobiphenyl).
-
Integrate the signals corresponding to each compound.
-
Calculate the mole percent of each impurity relative to the this compound using the following formula:
-
mol% Impurity = [(Integration of Impurity Signal / Number of Protons) / (Integration of Internal Standard Signal / Number of Protons)] * (Mass of Internal Standard / Molar Mass of Internal Standard) / (Mass of Sample / Molar Mass of Impurity) * 100
-
-
Protocol 2: Qualitative Test for Inorganic Chloride Impurities
-
Sample Preparation: Dissolve approximately 50 mg of the this compound sample in 1 mL of a dry organic solvent in which the boronic acid is soluble but inorganic salts are not (e.g., diethyl ether or dichloromethane).
-
Extraction: Add 1 mL of deionized water to the solution, vortex thoroughly, and allow the layers to separate.
-
Analysis: Carefully transfer the aqueous layer to a clean test tube. Add a few drops of a 0.1 M silver nitrate (AgNO₃) solution.
-
Observation: The formation of a white precipitate (AgCl) indicates the presence of chloride impurities in the original sample.
Visualizations
Caption: Troubleshooting workflow for common issues in reactions involving this compound.
Caption: Logical relationships between common impurities and their effects on Suzuki-Miyaura reactions.
References
Technical Support Center: Managing Homocoupling of 3-Bromophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of homocoupling when using 3-bromophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
| Problem/Symptom | Potential Cause | Suggested Solution |
| Significant amount of 3,3'-dibromobiphenyl detected (Homocoupling) | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] |
| Use of a Pd(II) precatalyst without efficient in-situ reduction. | Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active Pd(0) species more reliably. Alternatively, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[2] | |
| High reaction temperature. | Run the reaction at the lowest effective temperature to potentially reduce the rate of homocoupling relative to the desired cross-coupling. | |
| Low or no yield of the desired cross-coupled product | Inactive or poisoned palladium catalyst. | Ensure the catalyst is from a reliable source and handled under an inert atmosphere. Consider screening different palladium sources and ligands. |
| Inappropriate choice of base or solvent. | The selection of base and solvent is critical. For sterically hindered substrates, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective. The solvent should be of high purity and appropriately degassed. | |
| Instability of this compound. | Use fresh or recently purified this compound. Consider converting it to a more stable boronic ester (e.g., a pinacol (B44631) ester) before the coupling reaction. | |
| Presence of multiple unidentified byproducts | Degradation of starting materials or catalyst. | Ensure the purity of all reagents. Phosphine (B1218219) ligands can be susceptible to oxidation, so they should be stored and handled under an inert atmosphere. |
| Side reactions involving the aryl bromide. | Dehalogenation of the aryl bromide can be a competing side reaction. This can sometimes be mitigated by avoiding hydride sources like certain amine bases or alcohol solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling of this compound?
A1: The primary cause of homocoupling is the presence of Pd(II) species in the reaction mixture, often resulting from the oxidation of the active Pd(0) catalyst by molecular oxygen.[1] This Pd(II) species can then undergo two consecutive transmetalation steps with the boronic acid, followed by reductive elimination to form the homocoupled biaryl product.[1]
Q2: How can I effectively degas my reaction mixture?
A2: A common and effective method is the "freeze-pump-thaw" technique. This involves freezing the solvent in a Schlenk flask using liquid nitrogen, evacuating the flask under high vacuum, and then allowing the solvent to thaw. This cycle is typically repeated three times. For less sensitive reactions, sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes can also be effective.
Q3: Which palladium catalyst and ligand combination is best to minimize homocoupling?
A3: While the optimal choice is substrate-dependent, using bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway and suppress side reactions. Pre-formed Pd(0) catalysts or modern precatalysts that readily generate the active Pd(0) species are also recommended over simple Pd(II) salts like Pd(OAc)₂.
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base plays a crucial role in the catalytic cycle. While its primary role is to facilitate transmetalation, an inappropriate base can lead to side reactions. It is important to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrate combination.
Q5: How can I detect and quantify the homocoupling product, 3,3'-dibromobiphenyl?
A5: The homocoupling product can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Developing an HPLC or GC method to separate the starting materials, desired product, and the homocoupling byproduct is essential for accurate quantification. ¹H NMR can be used to identify the characteristic signals of 3,3'-dibromobiphenyl in the crude reaction mixture.
Quantitative Data on Homocoupling
The extent of homocoupling is highly dependent on the specific reaction conditions. The following table provides a qualitative overview of the expected trends.
| Parameter | Condition to Increase Homocoupling | Condition to Decrease Homocoupling |
| Oxygen | Reaction performed in air or with poorly degassed solvents. | Rigorous degassing and maintenance of an inert atmosphere. |
| Palladium Source | Use of Pd(II) sources (e.g., Pd(OAc)₂) without a reducing agent. | Use of Pd(0) sources (e.g., Pd(PPh₃)₄) or efficient precatalysts. |
| Ligand | Less bulky, electron-poor ligands. | Bulky, electron-rich ligands (e.g., Buchwald ligands). |
| Temperature | Higher reaction temperatures. | Lower reaction temperatures (may require longer reaction times). |
| Boronic Acid Equivalents | Large excess of this compound. | Using a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents). |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction with this compound, incorporating measures to minimize homocoupling.
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
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Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask via cannula.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analytical Method for Reaction Monitoring (HPLC)
This is a general guideline for developing an HPLC method to monitor the reaction progress and quantify the homocoupling byproduct. Method optimization will be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid or formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all components (starting materials, product, and byproduct) have reasonable absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Use certified reference standards of the starting materials, desired product, and 3,3'-dibromobiphenyl to create calibration curves for accurate quantification.
Visualizations
References
Technical Support Center: 3-Bromophenylboronic Acid Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Suzuki-Miyaura coupling reactions involving 3-Bromophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of this compound?
The primary role of the base is to activate the boronic acid.[1] It reacts with the this compound to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻).[2][3] This "ate" complex is significantly more reactive and facilitates the crucial transmetalation step with the palladium catalyst, where the organic group is transferred from boron to palladium.[4][5] Without the base, the transmetalation step is often too slow for the reaction to be efficient.
Q2: Which bases are commonly used for coupling reactions with aryl bromides like this compound?
A wide range of bases can be used, but inorganic bases are most common. Frequently used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[6][7] The choice of base can depend on the specific coupling partners, solvent, and temperature. Inorganic bases are often favored over organic bases (like triethylamine) for these reactions, as they tend to provide higher yields.[8][9]
Q3: Does the strength of the base affect the reaction efficiency?
Yes, the basicity can influence the reaction outcome. While a base is necessary, a stronger base is not always better. The base must be strong enough to form the boronate complex but not so strong that it causes unwanted side reactions, such as decomposition of the starting materials or catalyst. For instance, in some systems, as the basicity of alkali carbonates increases, the reaction time may also increase.[9] The optimal base is often determined empirically for a specific reaction.
Q4: Can the choice of base influence reaction side products?
Absolutely. The base can play a role in the formation of side products.
-
Homocoupling: The formation of biphenyl (B1667301) from two molecules of the boronic acid can be influenced by the reaction conditions, including the base.
-
Dehalogenation: In some cases, the aryl halide partner can be reduced (dehalogenated) to the corresponding arene. This side reaction can sometimes be promoted by certain bases, especially in the presence of trace hydride sources like alcohol solvents.[10][11] Switching to a carbonate or phosphate base in an aprotic solvent can help mitigate this issue.[10]
Troubleshooting Guide
Q5: My reaction with this compound has a very low yield or is not proceeding to completion. What should I check first?
Low yield is a common problem that can often be traced to reaction parameters or reagent quality.[10]
Troubleshooting Steps:
-
Verify Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored this compound. Consider using more stable derivatives like pinacol (B44631) esters if degradation is suspected.[10][11]
-
Check the Base: Ensure the base is pure, dry (if using anhydrous conditions), and has been stored correctly. An insufficient amount of base (typically 1.5 - 3.0 equivalents are used) can stall the reaction.[10] You might also try a different base, as some are more effective than others for specific substrate combinations (see table below).[12]
-
Degas Thoroughly: Oxygen can deactivate the palladium catalyst.[10] Ensure the solvent and reaction mixture are rigorously degassed using methods like sparging with an inert gas (Argon, Nitrogen) or freeze-pump-thaw cycles.[10][12]
-
Optimize Temperature: Many Suzuki couplings require heat. If the reaction is sluggish, cautiously increasing the temperature might improve the rate. However, excessive heat can cause catalyst decomposition.[10]
Q6: I am observing significant amounts of homocoupling product (biphenyl) from my this compound. How can I minimize this?
Homocoupling is a frequent side reaction.
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: The presence of oxygen is a primary cause of homocoupling. Improve your degassing technique.[10]
-
Adjust Stoichiometry: Using a slight excess of the aryl halide coupling partner relative to the boronic acid can sometimes reduce homocoupling of the boronic acid.
-
Change the Base/Solvent System: The choice of base and solvent can impact the rate of homocoupling versus the desired cross-coupling. Experimenting with different conditions may be necessary. For example, some studies have found Na₂CO₃ to be a highly effective base for minimizing side reactions and maximizing yield.[13]
Q7: My starting aryl halide is being consumed, but I am not getting the desired product. Instead, I see the dehalogenated arene. What is causing this?
This side reaction, known as dehalogenation or protodeboronation, can reduce your yield.
Troubleshooting Steps:
-
Eliminate Hydride Sources: The likely culprits are hydride impurities or reagents that can act as hydride donors. Amine bases or alcohol solvents are common sources.[10][11]
-
Change Base and Solvent: Switch to a non-hydride-donating base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[10] Use an aprotic solvent such as toluene, dioxane, or THF instead of an alcohol.[10]
Data Presentation: Effect of Base on Coupling Efficiency
The following table summarizes data from various studies on the effect of different bases on Suzuki-Miyaura coupling yields. While the specific substrates may vary, the general trends are informative for reactions involving aryl bromides.
| Base | Solvent System | Temperature (°C) | Yield (%) | Notes |
| Na₂CO₃ | EtOH/Water | Reflux | 98% | Found to be the most effective base in a comparative study.[13] |
| K₂CO₃ | DMF/Water | 75 | 98% | Showed excellent performance, superior to organic bases.[8] |
| K₃PO₄ | Toluene/Water | 100 | High Yields | Often effective for sterically demanding substrates.[14][15] |
| Cs₂CO₃ | Dioxane | 100 | High Yields | A strong inorganic base, often used for challenging couplings.[12] |
| KOH | DMF/Water | 75 | 50% | Less effective than K₂CO₃ under the same conditions.[8] |
| NaOH | Aqueous | Variable | Moderate | Not always as effective as carbonate bases.[9] |
| Triethylamine (TEA) | Organic | Variable | Low Yields | Organic bases are generally less effective than inorganic bases.[8][9] |
| Diisopropylamine | DMF/Water | 75 | 19% | Significantly lower yield compared to inorganic bases.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative procedure. Optimal conditions (solvent, base, temperature, catalyst) may vary depending on the specific aryl halide coupling partner.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-iodoanisole) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the this compound, the aryl halide, the palladium catalyst, and the base.
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.[12]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting base activation.
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uwindsor.ca [uwindsor.ca]
Technical Support Center: Suzuki Coupling with 3-Bromophenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction, specifically utilizing 3-bromophenylboronic acid.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
A: Low or no yield is a frequent challenge in Suzuki coupling and can stem from several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.
Initial Checks:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Inadequate inerting can lead to catalyst oxidation and the promotion of side reactions like the homocoupling of the boronic acid.
-
Reagent Purity: Verify the purity of your starting materials. This compound should be a dry, free-flowing solid. Over time, boronic acids can dehydrate to form cyclic boroxine (B1236090) anhydrides, which can alter the reaction kinetics. Ensure your aryl halide coupling partner is also of high purity.
-
Solvent Degassing: Thoroughly degas all solvents prior to use to eliminate dissolved oxygen. Common and effective methods include several freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
Key Parameter Optimization:
If the initial checks do not resolve the low yield issue, a more detailed optimization of the reaction conditions is necessary. The interplay between the catalyst, ligand, base, and solvent is critical for a successful coupling.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount. For a moderately electron-deficient substrate like this compound, a catalyst system that promotes efficient oxidative addition and transmetalation is required.
-
Catalyst Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed catalysts with bulky, electron-rich phosphine (B1218219) ligands.
-
Ligands: Electron-rich and sterically hindered phosphine ligands can enhance catalyst activity and stability. Consider screening ligands such as SPhos, XPhos, or dppf.
-
-
Base Selection: The base is crucial for the activation of the boronic acid in the transmetalation step. The strength and solubility of the base can significantly influence the reaction's success.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used.
-
Screening: It is often beneficial to screen a variety of bases to find the optimal choice for your specific substrate combination.
-
-
Solvent System: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed.
-
Typical Solvents: Toluene, 1,4-dioxane, and DMF are common organic solvents used in combination with water.
-
Ratio: The ratio of the organic solvent to water can be a key parameter to optimize.
-
-
Reaction Temperature: Elevated temperatures are typically required for Suzuki couplings. However, excessively high temperatures can lead to catalyst decomposition. If you suspect catalyst deactivation, consider running the reaction at a slightly lower temperature for a longer duration.
Issue 2: Significant Formation of Byproducts
Q: My reaction is producing significant byproducts, complicating purification and reducing the yield of my desired product. What are these byproducts and how can I minimize their formation?
A: The two most common byproducts in Suzuki coupling reactions are the result of homocoupling and protodeboronation.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Solution: Ensure a rigorously oxygen-free environment throughout the reaction setup and duration.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, leading to the formation of bromobenzene (B47551) in this case.
-
Cause: This side reaction is often base-promoted and can be exacerbated by elevated temperatures and the presence of water. Electron-deficient boronic acids can be more susceptible to this process.
-
Solution:
-
Careful selection of a milder base or adjusting the stoichiometry of the base.
-
Minimizing the reaction time.
-
In some cases, using the boronic acid as the limiting reagent can be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A: A reliable starting point for the Suzuki coupling of this compound with an aryl bromide would be to use a palladium catalyst with a phosphine ligand, a carbonate base, and a solvent mixture of an aromatic solvent and water. For instance, you could begin with Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos, K₂CO₃ as the base, and a toluene/water solvent system. The reaction is typically heated to 80-110 °C. However, optimization is nearly always necessary to achieve the best results for a new set of substrates.
Q2: How does the bromine substituent on the phenylboronic acid affect the reaction?
A: The bromine atom is an electron-withdrawing group, which makes the this compound moderately electron-deficient. This can influence the transmetalation step of the catalytic cycle. While electron-withdrawing groups on the aryl halide partner generally accelerate oxidative addition, their effect on the boronic acid's reactivity can be more complex. In some cases, electron-deficient boronic acids can be more prone to side reactions like protodeboronation.
Q3: Is an inert atmosphere always necessary for this reaction?
A: Yes, for the vast majority of Suzuki coupling reactions, a strictly inert atmosphere (argon or nitrogen) is crucial for achieving high yields and reproducibility. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which can halt the catalytic cycle.
Q4: Can I use a different palladium catalyst?
A: Absolutely. There is a wide array of palladium catalysts and pre-catalysts available. Modern catalysts, often featuring bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, are designed for high activity and stability, and can be particularly effective for challenging substrates. If you are experiencing low yields with a standard catalyst like Pd(PPh₃)₄, screening other catalysts is a recommended optimization step.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions, providing a basis for comparison and optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 3 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 4 | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 100 | 12 | 70 |
Note: Yields are representative and can vary based on the specific aryl halide and catalyst used.
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Solvent (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₃PO₄ | 100 | 12 | 85 |
| 2 | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 12 | 92 |
| 3 | DMF/H₂O (4:1) | K₃PO₄ | 100 | 12 | 78 |
| 4 | THF/H₂O (4:1) | K₃PO₄ | 80 | 16 | 65 |
Note: Yields are representative and can vary based on the specific aryl halide and catalyst used.
Table 3: Comparison of Palladium Catalysts
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 70 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 94 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 96 |
Note: Yields are representative and can vary based on the specific aryl halide used.
Experimental Protocols
The following is a representative methodology for a Suzuki-Miyaura coupling reaction using this compound. This protocol should be considered a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key concepts and workflows for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Minimizing Palladium Catalyst Deactivation in Suzuki-Miyaura Coupling with 3-Bromophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 3-Bromophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that can lead to palladium catalyst deactivation and poor reaction outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Deactivation: The active Pd(0) species has been oxidized or has aggregated into inactive palladium black. | - Ensure Rigorous Inert Atmosphere: Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen is a primary culprit in oxidizing the Pd(0) catalyst. - Use a Precatalyst: Employ a well-defined palladium precatalyst (e.g., a Buchwald or PEPPSI precatalyst) that generates the active Pd(0) species more efficiently and under milder conditions. - Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine (B1218219) ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand relative to the palladium source can enhance catalyst stability.[1] |
| Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is slow or incomplete. | - Select an Appropriate Base: The choice of base is critical for activating the boronic acid. For challenging couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like sodium carbonate (Na₂CO₃). - Consider Solvent Effects: A mixture of a non-polar solvent (e.g., toluene (B28343), dioxane) and a polar co-solvent (e.g., water, DMF) can improve the solubility of the boronic acid salt and facilitate transmetalation. | |
| Protodeboronation of this compound: The boronic acid group is cleaved from the aromatic ring before it can participate in the catalytic cycle. | - Use Milder Reaction Conditions: Lowering the reaction temperature and using a less aggressive base can sometimes reduce the rate of protodeboronation. - Consider Boronic Acid Derivatives: If protodeboronation is a persistent issue, consider using more stable derivatives like pinacol (B44631) esters or MIDA boronates of this compound. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Aggregation: The active, soluble Pd(0) species has agglomerated into inactive, heterogeneous palladium metal. | - Increase Ligand Concentration: A higher ligand-to-palladium ratio can help stabilize the monoligated palladium species in solution and prevent aggregation. - Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can effectively stabilize the palladium center and prevent the formation of palladium black. |
| Significant Homocoupling of this compound | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by palladium. | - Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all components of the reaction are thoroughly deoxygenated before adding the palladium catalyst. - Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate homocoupling that can occur during the in-situ reduction of a Pd(II) source. |
| Inefficient Reduction of Pd(II) Precatalyst: The in-situ reduction of a Pd(II) salt to the active Pd(0) species can sometimes favor pathways that lead to homocoupling. | - Employ a Precatalyst: Modern precatalysts are designed for efficient and clean generation of the active Pd(0) catalyst, minimizing side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my Suzuki-Miyaura reaction with this compound fails?
A1: The first step is to ensure the integrity of your reagents and the reaction setup. Check the quality of your this compound, as impurities can poison the catalyst. Ensure your palladium source is active and that all solvents are anhydrous (if required) and properly degassed. A poorly sealed reaction vessel can allow oxygen to enter, which is a common cause of catalyst deactivation.
Q2: How do I choose the right ligand for my reaction with this compound?
A2: The choice of ligand is crucial for catalyst stability and reactivity. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and also stabilize the palladium center, preventing aggregation. Examples of effective ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and other sterically demanding phosphines. The optimal ligand may need to be determined empirically for your specific substrate combination.
Q3: Can the choice of base affect palladium catalyst deactivation?
A3: Yes, the base plays a critical role beyond activating the boronic acid. A base that is too strong or poorly soluble can lead to side reactions and catalyst decomposition. It is important to choose a base that is effective for the transmetalation step without promoting catalyst degradation. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often good choices for challenging Suzuki-Miyaura couplings.
Q4: I see a black precipitate in my reaction flask. Is my reaction destined to fail?
A4: The formation of a black precipitate, commonly known as palladium black, is a strong indication of catalyst deactivation through aggregation. While it significantly reduces the concentration of the active catalyst, it may not lead to complete reaction failure if enough catalyst remains in solution to turn over the remaining starting material. However, it is a clear sign that your reaction conditions are not optimal for maintaining catalyst stability. You should address this by considering the solutions provided in the troubleshooting guide, such as increasing the ligand-to-metal ratio or using a more stabilizing ligand.
Q5: How can I test if my palladium catalyst is still active?
A5: For homogeneous catalysts, the most reliable method is to run a well-established, high-yielding model reaction. A standard test reaction could involve the coupling of a simple aryl bromide (e.g., bromobenzene) with phenylboronic acid under proven conditions. If this model reaction fails to give a high yield, it is likely that your catalyst source has degraded.
Quantitative Data
While specific data for this compound is limited in the literature, the following tables provide a comparative overview of the performance of different palladium precatalysts and the effect of ligand-to-metal ratios in a representative Suzuki-Miyaura coupling of an aryl chloride. This data can serve as a guide for catalyst and ligand selection.
Table 1: Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Precatalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |
| Pd(OAc)₂ (in-situ) | XPhos (0.8 eq) | K₃PO₄ | MeOH/THF | 18 | 44 |
| Pd(OAc)₂ (in-situ) | XPhos (1.0 eq) | K₃PO₄ | MeOH/THF | 18 | 65 |
| Pd(OAc)₂ (in-situ) | XPhos (1.2 eq) | K₃PO₄ | MeOH/THF | 18 | 84 |
| Allyl(XPhos)Pd | - | K₃PO₄ | MeOH/THF | 18 | 92 |
| (XPhos)Pd G3 | - | K₃PO₄ | MeOH/THF | 18 | 95 |
Data adapted from a comparative study on palladium precatalysts.[1] This table illustrates that for in-situ generated catalysts, increasing the ligand-to-metal ratio can significantly improve the yield. Well-defined precatalysts often show superior and more consistent performance.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound and is designed to minimize catalyst deactivation.
Materials:
-
This compound (1.0 eq)
-
Aryl halide or triflate (1.1 eq)
-
Palladium Precatalyst (e.g., (XPhos)Pd G3, 1-2 mol%)
-
XPhos ligand (if using a Pd(0) source like Pd₂(dba)₃, 2.2-4.4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide/triflate, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (and ligand if necessary).
-
Solvent Addition: Add the degassed dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Catalyst Activity Test
This protocol describes a model Suzuki-Miyaura coupling to test the activity of a homogeneous palladium catalyst source.
Materials:
-
Iodobenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Palladium catalyst to be tested (e.g., Pd(OAc)₂, 1 mol%)
-
SPhos ligand (2.2 mol%)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add iodobenzene, phenylboronic acid, and potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and SPhos ligand and add them to the Schlenk flask under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and water (e.g., a 4:1 mixture) via syringe. The total volume should provide a concentration of ~0.2 M with respect to the iodobenzene.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring and Analysis: After 1-2 hours, take a small aliquot of the reaction mixture. Dilute the aliquot with ethyl acetate, pass it through a small plug of silica, and analyze by TLC, GC-MS, or LC-MS.
-
Expected Result: An active catalyst should yield >90% conversion to biphenyl (B1667301) within the specified time.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the Suzuki-Miyaura coupling reaction and troubleshooting catalyst deactivation.
References
Technical Support Center: Optimizing Catalyst Loading for 3-Bromophenylboronic Acid Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Suzuki-Miyaura cross-coupling of 3-bromophenylboronic acid.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling reaction, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the likely causes and how can I improve it?
A1: Low or no yield is a frequent issue in Suzuki-Miyaura coupling and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[2] If the catalyst has been improperly handled or stored, it may be oxidized and inactive. The presence of oxygen can deactivate the catalyst.[1]
-
Solution: Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).[3][4] Use freshly opened or properly stored palladium catalysts and phosphine (B1218219) ligands.[1] Pre-catalysts, which are more stable, can also be a reliable option.[5]
-
-
Suboptimal Catalyst Loading: The amount of catalyst is critical. Too little may lead to an incomplete reaction, while too much can sometimes promote side reactions.
-
Poor Reagent Quality: The purity of this compound, the coupling partner (aryl halide/triflate), base, and solvent is paramount. Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines).[1][4]
-
Inappropriate Reaction Conditions: Temperature, reaction time, choice of base, and solvent all play a significant role.
-
Solution: Optimize the reaction temperature; many Suzuki couplings require heating (e.g., 80-100 °C).[1][7] Ensure the chosen base is appropriate for the substrates; common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9] The solvent must be suitable for dissolving the reagents and compatible with the reaction conditions; common choices include toluene, dioxane, and THF, often with a small amount of water.[9]
-
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products, such as homocoupled or debrominated compounds. How can I minimize these?
A2: The formation of side products like biphenyl (B1667301) (from homocoupling of the boronic acid) or benzene (B151609) (from debromination of the aryl bromide) reduces the yield of the desired product.
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from the boronic acid coupling with itself.[4]
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Cause: This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), facilitating the homocoupling pathway.[4][10] Using a Pd(II) source without proper in-situ reduction can also lead to homocoupling.[10]
-
Solution: Maintain a rigorously oxygen-free environment throughout the reaction setup and duration by thoroughly degassing solvents and using an inert atmosphere.[1][4] If using a Pd(II) salt, ensure conditions are suitable for its reduction to the active Pd(0) species.[5]
-
-
Debromination (Hydrodehalogenation): This involves the replacement of the bromine atom on the aryl bromide with a hydrogen atom.[7]
-
Cause: This side reaction can be promoted by high reaction temperatures, the choice of base and solvent (strong bases with protic solvents), or a catalyst system that does not sufficiently stabilize the palladium intermediate.[7]
-
Solution: Carefully optimize the reaction temperature, avoiding excessive heat.[1][7] If debromination is significant, consider switching to a weaker base or an aprotic solvent.[1] Screening different phosphine ligands can also help identify a system that favors the desired cross-coupling over debromination.[7]
-
Frequently Asked Questions (FAQs)
Q3: What is a typical starting catalyst loading for the cross-coupling of this compound?
A3: For most palladium-catalyzed Suzuki-Miyaura reactions involving aryl bromides, a catalyst loading in the range of 0.5 to 2 mol% is a common starting point.[2] However, the optimal loading can be substrate-dependent and may require empirical optimization. Some highly efficient catalyst systems can operate at much lower loadings, even in the ppm range.[11]
Q4: How does the choice of ligand affect the optimal catalyst loading?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can significantly enhance catalyst activity, often allowing for lower catalyst loadings and the coupling of less reactive substrates.[12] The typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and palladium source used.[1]
Q5: Can I reuse the palladium catalyst?
A5: In homogeneous catalysis, which is common for Suzuki-Miyaura reactions, catalyst recovery is generally difficult. However, heterogeneous catalysts, where palladium is immobilized on a solid support (e.g., charcoal, silica), have been developed to facilitate catalyst recycling.[13][14] These systems can often be recovered by filtration or magnetic separation and reused multiple times, although some leaching of palladium into the solution can still occur.[14][15]
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading (mol%) | 0.5 - 5% | Can be lower for highly active pre-catalysts.[2] |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source.[1] |
| Base (equivalents) | 1.5 - 3.0 eq | Insufficient base can stall the reaction.[1] |
| Temperature (°C) | 80 - 110 °C | Excessive heat can promote catalyst decomposition and side reactions.[1][7] |
| Reaction Time (h) | 4 - 24 h | Monitored by TLC or LC-MS for completion.[7] |
| Solvent | Toluene, Dioxane, THF, DMF | Often used with a small amount of water.[9] |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading:
-
Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst/Ligand Addition: In a separate vial, the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand are mixed if not using a pre-catalyst. This mixture, or the pre-catalyst itself (e.g., XPhos Pd G3), is then added to the reaction flask. A range of catalyst loadings (e.g., 0.5%, 1%, 2%) should be tested in parallel experiments.
-
Solvent Addition: Add the degassed solvent(s) via syringe. Ensure the solvent is anhydrous if the protocol requires it.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to determine the isolated yield for each catalyst loading.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. jsynthchem.com [jsynthchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for 3-Bromophenylboronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to optimizing reaction temperature in cross-coupling reactions involving 3-Bromophenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on temperature-related solutions.
Q1: My reaction has a very low yield or is not proceeding to completion. How can I use temperature to improve the outcome?
If you are experiencing low conversion of your starting materials, temperature is a critical parameter to adjust.
-
Initial Action: Incrementally increase the reaction temperature. Many Suzuki couplings require heating to proceed at an efficient rate.[1] A sluggish reaction at a lower temperature (e.g., 60-80°C) may benefit from cautiously increasing the heat in 10-20°C intervals.[2]
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Target Range: The typical temperature range for Suzuki-Miyaura reactions is broad, from room temperature to 120°C.[2] For many systems, 80°C has been found to be an optimal temperature.[2][3]
-
Considerations: The reactivity of the aryl halide plays a significant role; less reactive halides like aryl chlorides often require more forcing conditions, including higher temperatures, compared to aryl bromides or iodides.[4]
-
Caution: Be aware that excessively high temperatures can lead to catalyst decomposition, which will negatively impact your yield.[5][6]
Q2: I'm observing significant formation of side products, such as homocoupling or protodeboronation. How is this related to temperature?
The formation of byproducts is a common issue that can often be mitigated by adjusting the reaction temperature.
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, is often exacerbated by elevated temperatures and prolonged reaction times.[2] If you suspect protodeboronation is a major issue, try running the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.[2]
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Homocoupling: The coupling of two boronic acid molecules can be promoted by the presence of oxygen, and catalyst decomposition at high temperatures can sometimes contribute to this side reaction.[1][2]
-
Solution: The primary strategy is to find an optimal temperature balance. You need enough heat to drive the desired cross-coupling reaction forward efficiently but not so much that it accelerates the rates of side reactions or causes catalyst degradation.[1][2]
Q3: My palladium catalyst appears to be deactivating or decomposing (e.g., forming palladium black). Could the reaction temperature be the cause?
Yes, catalyst stability is highly dependent on temperature.
-
Cause: Excessively high temperatures are a known cause of palladium catalyst decomposition.[5][6] This reduces the amount of active catalyst in the reaction, leading to an incomplete reaction and lower yields.
-
Troubleshooting Steps:
-
Lower the Temperature: If you observe signs of catalyst decomposition, immediately attempt the reaction at a lower temperature.
-
Extend Reaction Time: A lower temperature will slow the reaction rate, so you may need to run the experiment for a longer duration to achieve full conversion.[6]
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Use a More Robust Catalyst: Consider screening different, more thermally stable palladium pre-catalysts or ligand systems that are designed to withstand higher temperatures if your reaction requires them.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki coupling reaction with this compound?
A general and effective starting point for many Suzuki-Miyaura reactions is between 60°C and 80°C.[2][7] However, the optimal temperature is highly dependent on the specific coupling partner, catalyst/ligand system, base, and solvent used.[2][4] It is almost always necessary to perform an optimization for a new substrate.[8]
Q2: What is the typical temperature range investigated for Suzuki-Miyaura couplings?
The typical temperature range explored for these reactions is from room temperature up to 120°C.[2] Some reactions can proceed efficiently at room temperature with a highly active catalyst system, while others, particularly those involving less reactive aryl chlorides, may require temperatures of 100°C or higher.[8][9][10]
Q3: When should I consider increasing the reaction temperature?
You should consider increasing the temperature if your reaction is sluggish, showing low conversion of starting materials after a reasonable amount of time.[5] Monitoring the reaction by TLC or LC-MS will help you determine if the reaction has stalled.[5] A moderate increase in temperature can significantly improve the reaction rate and overall yield.[5][11]
Q4: When is it better to run the reaction at a lower temperature?
A lower temperature is preferable in the following scenarios:
-
If you observe significant byproduct formation, especially from side reactions like protodeboronation which is accelerated by heat.[2]
-
If you suspect or observe catalyst decomposition at higher temperatures.[6]
-
If your substrates or desired product are thermally unstable.
In these cases, accepting a longer reaction time at a lower temperature is often a successful strategy.[6]
Data Presentation: Temperature vs. Yield
The following table summarizes the typical effect of temperature on product yield in a model Suzuki-Miyaura coupling reaction. Note that these are illustrative values, and actual results will vary based on the specific reaction components.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temp (~25°C) | 24 | < 5 | Reaction is very sluggish; minimal product formation. |
| 2 | 60°C | 12 | 65 | Good conversion, but starting material may remain. |
| 3 | 80°C | 6 | 92 | Optimal: High yield in a reasonable timeframe.[3] |
| 4 | 100°C | 6 | 88 | Yield may decrease slightly due to side reactions.[12] |
| 5 | 120°C | 6 | 75 | Significant increase in byproducts and potential catalyst decomposition observed.[2] |
Table based on general principles and data from various sources.[2][3][11][12]
Experimental Protocol: Temperature Optimization Screening
This protocol outlines a general procedure for screening different temperatures for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., Aryl Iodide or Bromide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)[5]
-
Degassed solvent system (e.g., Dioxane/Water, Toluene/Water)[6][8]
-
Inert gas (Argon or Nitrogen)
-
Reaction vials suitable for heating
Procedure:
-
Reagent Preparation: In separate, identical reaction vials, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vials with septa. Evacuate each vial and backfill with an inert gas. Repeat this cycle three times to ensure the atmosphere is free of oxygen.[8]
-
Solvent Addition: Add the degassed solvent system to each vial to the desired concentration (e.g., 0.1 M with respect to the aryl halide).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to each vial.
-
Heating and Monitoring: Place the vials in pre-heated aluminum blocks on stirrer hotplates set to the desired screening temperatures (e.g., 60°C, 80°C, 100°C).[5]
-
Stirring: Ensure vigorous stirring in all vials.
-
Analysis: After a set time (e.g., 4, 12, or 24 hours), cool the reactions to room temperature. Take a small, uniform aliquot from each reaction mixture. Dilute the aliquots and analyze by LC-MS, GC, or TLC to determine the conversion to the desired product and identify any major byproducts.[5]
-
Work-up (for optimal condition): Once the optimal temperature is identified and the reaction is scaled, quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure before purification.[5]
Visualizations
Caption: Workflow for optimizing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Post-Suzuki Coupling Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron-containing impurities after Suzuki coupling reactions.
Frequently Asked questions (FAQs)
Q1: What are the common boron-containing impurities after a Suzuki coupling reaction?
A1: The primary boron-containing impurities are unreacted boronic acids or their derivatives (e.g., boronate esters), and boric acid, which can form from the hydrolysis of boronic acids. Boroxines, which are cyclic anhydrides of boronic acids, can also be present.
Q2: Why can't I always remove boronic acid impurities with a simple aqueous workup?
A2: While a basic aqueous wash is often effective, its success depends on the properties of your desired product. If your product is acidic or base-sensitive, this method may not be suitable. Additionally, for some boronic acids, the equilibrium between the neutral form and the boronate salt may not completely favor the aqueous layer, leading to incomplete removal.
Q3: My boronic acid impurity co-elutes with my product during silica (B1680970) gel chromatography. What can I do?
A3: This is a common issue as boronic acids can be quite polar and interact with silica gel. Consider switching to a more polar eluent system to better separate the components. Alternatively, employing a different purification technique such as using a scavenger resin or crystallization via a diethanolamine (B148213) adduct can be more effective.
Q4: What are scavenger resins and how do they work for boron removal?
A4: Scavenger resins are solid supports functionalized with groups that selectively react with and bind to specific impurities. For boronic acids, resins with diol or amine functionalities are particularly effective. The crude reaction mixture is stirred with the resin, the boron impurity binds to it, and the resin is then removed by simple filtration.
Q5: When should I consider using a diethanolamine adduct for purification?
A5: Forming a diethanolamine adduct is an excellent strategy when the boronic acid impurity is difficult to remove by other means and is present in significant quantities. This method relies on the formation of a stable, often crystalline, adduct with diethanolamine, which can be easily filtered off. The boronic acid can be recovered from the adduct if needed.
Troubleshooting Guides
Problem 1: Residual boronic acid in the product after aqueous workup.
| Possible Cause | Suggested Solution |
| Insufficiently basic wash | Use a 1-2 M solution of a stronger base like NaOH or K₂CO₃. Ensure thorough mixing of the organic and aqueous layers. |
| Product is also acidic | Avoid basic wash. Use a scavenger resin with diol or amine functionality to selectively remove the boronic acid. |
| Boronic acid has low acidity | Multiple extractions with the basic solution may be necessary to ensure complete removal. |
Problem 2: Boronic acid co-elutes with the product on a silica gel column.
| Possible Cause | Suggested Solution |
| Similar polarity of product and impurity | Modify the eluent system. A gradient elution with an increasing concentration of a polar solvent (e.g., methanol (B129727) in dichloromethane) may improve separation. |
| Strong interaction of boronic acid with silica | Consider reverse-phase (C18) chromatography. Alternatively, use a scavenger resin to remove the boronic acid prior to chromatography. |
| Boronic acid streaking on the column | Pre-treat the crude mixture with a scavenger resin to remove the bulk of the boronic acid before chromatographic purification. |
Problem 3: Formation of a fine white precipitate (likely boric acid) in the final product.
| Possible Cause | Suggested Solution |
| Hydrolysis of boronic acid during workup or storage | Perform an azeotropic distillation with methanol. Dissolve the product in methanol and evaporate the solvent under reduced pressure. Repeat this process 2-3 times to form and remove volatile trimethyl borate. |
| High polarity of boric acid | If the product is not water-soluble, wash the organic solution of your product with water to remove the highly polar boric acid. |
Data Presentation: Comparison of Boron Removal Methods
The efficiency of boron removal is highly dependent on the specific boronic acid, the desired product, and the reaction conditions. The following table provides a general comparison of common purification methods.
| Purification Method | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Workup (Basic Extraction) | Variable | Simple, inexpensive, and effective for many common boronic acids. | Not suitable for base-sensitive or acidic products. May not be effective for all boronic acids. |
| Scavenger Resins (e.g., Diol, DEAM) | >98%[1][2] | High selectivity and efficiency. Simple filtration-based workup.[1] Broad applicability. | Higher cost compared to simple extraction. Requires optimization of equivalents and reaction time. |
| Crystallization (Diethanolamine Adduct) | High | Can provide very pure material. Effective for removing large quantities of boronic acid. | Not all boronic acids form crystalline adducts. Requires an additional step to recover the free boronic acid if needed. |
| Azeotropic Distillation with Methanol | Effective for boric acid | Good for removing boric acid.[3] Simple procedure. | Less effective for removing unreacted boronic acids. Requires repeated evaporations. |
| Chromatography (Silica Gel) | Variable | Can provide high purity if separation is successful. | Boronic acids can streak or co-elute with the product. Can be time-consuming and require large solvent volumes. |
Experimental Protocols
Protocol 1: Aqueous Workup (Acid-Base Extraction)
This method is suitable for removing acidic boronic acid impurities from neutral or basic organic products.
Materials:
-
Crude reaction mixture
-
Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M NaOH solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude reaction mixture in the organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, shake the funnel vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with 1 M NaOH solution two more times.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the purified product.
Protocol 2: Boron Removal Using a Scavenger Resin
This method is ideal for base-sensitive products or when aqueous workup is ineffective.
Materials:
-
Crude reaction mixture
-
Appropriate organic solvent (e.g., dichloromethane, THF)
-
Boronic acid scavenger resin (e.g., SiliaBond Diol or DEAM)
-
Celite or filter paper
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add the scavenger resin (typically 2-4 equivalents relative to the boronic acid impurity).
-
Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filter the mixture through a pad of Celite or filter paper to remove the resin.
-
Wash the resin with a small amount of the organic solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 3: Crystallization via Diethanolamine Adduct Formation
This protocol is effective for isolating boronic acids as stable, crystalline solids.
Materials:
-
Crude product containing boronic acid impurity
-
Diethanolamine
-
A suitable solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
Dissolve the crude material in a minimal amount of the chosen solvent.
-
Add diethanolamine dropwise (typically 1.1 equivalents relative to the boronic acid) while stirring.
-
A precipitate of the diethanolamine adduct should form. Continue stirring for 30-60 minutes.
-
Collect the solid adduct by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent.
-
The filtrate contains the purified product, which can be isolated by concentrating the solvent.
Visualizations
Caption: A general workflow for the purification of Suzuki coupling products.
Caption: A troubleshooting guide for the removal of boron impurities.
References
Technical Support Center: Solvent Selection for 3-Bromophenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding solvent selection for reactions involving 3-bromophenylboronic acid, a versatile reagent in organic synthesis.[1][2] Proper solvent selection is critical for achieving high yields, minimizing side reactions, and ensuring reaction reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a solvent for reactions with this compound?
When selecting a solvent, several factors must be considered to ensure the success of your reaction:
-
Solubility: The solvent system must dissolve the this compound, the coupling partner, the catalyst, and the base to a sufficient extent. For many reactions, like the Suzuki-Miyaura coupling, co-solvents are used to dissolve both organic reactants and inorganic bases.[3]
-
Reaction Type: The reaction mechanism heavily influences solvent choice. For instance, polar aprotic solvents are often preferred for SN2-type reactions to enhance nucleophilicity, while polar protic solvents can favor SN1 reactions by stabilizing ionic intermediates.[4]
-
Reagent Stability: this compound can be susceptible to decomposition, particularly protodeboronation, in certain solvents, especially under aqueous basic conditions.[5][6][7]
-
Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature. Many cross-coupling reactions require heating to proceed at an optimal rate.[3]
-
Catalyst and Base Compatibility: The chosen solvent should not deactivate the catalyst or react undesirably with the base.
Q2: How soluble is this compound in common lab solvents?
The solubility of this compound is a key parameter for reaction setup. While comprehensive data is sparse, information on the compound and its close analogs provides useful guidance.
| Solvent | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (100 mg/mL for stock solutions)[8] | Hygroscopic DMSO can negatively impact solubility and reaction outcomes; use freshly opened solvent.[8] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common choice for Suzuki couplings, often mixed with water.[3][9] |
| Dioxane | "Borderline" Aprotic | Soluble | Frequently used in combination with water for Suzuki reactions.[10][11] |
| Acetone | Polar Aprotic | High Solubility (for Phenylboronic acid)[12][13] | |
| Ethers (e.g., THF, Dipropyl ether) | "Borderline" Aprotic | High Solubility (for Phenylboronic acid)[12][13] | |
| Methanol | Polar Protic | Slightly Soluble[1] | Can participate in hydrogen bonding, potentially reducing nucleophilicity.[4] |
| Water | Polar Protic | Low Solubility | Often used as a co-solvent with an organic solvent to dissolve inorganic bases.[3] |
| Hydrocarbons (e.g., Toluene, Hexane) | Nonpolar | Very Low Solubility[12][13] | Generally poor solvents for boronic acids and inorganic bases.[3] |
Q3: When should I use a polar protic vs. a polar aprotic solvent?
The choice depends primarily on the reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[14] They are excellent at stabilizing ions, which is beneficial for reactions involving ionic intermediates, such as SN1.[15] However, they can solvate and "cage" anionic nucleophiles, reducing their reactivity, which is detrimental to SN2 reactions.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and do not act as hydrogen-bond donors.[14] This leaves nucleophiles "free" and more reactive, making these solvents ideal for reactions that depend on strong nucleophiles, such as the SN2 mechanism.[4] For Suzuki couplings, polar aprotic solvents are typically used as the organic component of the solvent mixture.
Q4: What is the role of water in Suzuki-Miyaura coupling reactions?
Water is a common and often essential co-solvent in Suzuki-Miyaura couplings for several reasons:
-
Base Solubility: It effectively dissolves the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are crucial for the transmetalation step of the catalytic cycle.[3]
-
Reaction Acceleration: Using an organic/aqueous co-solvent system, such as DMF/water or Dioxane/water, can significantly improve reaction yields compared to using a single organic solvent.[3]
-
Green Chemistry: From an environmental perspective, incorporating water as a solvent is advantageous.[16]
However, the presence of water can also promote the undesirable side reaction of protodeboronation.[5][6]
Q5: What is protodeboronation and how can solvent choice help minimize it?
Protodeboronation is a common decomposition pathway for arylboronic acids where the C–B bond is cleaved and replaced by a C–H bond (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[6] This side reaction consumes the starting material and reduces the overall yield. It is often exacerbated by basic, aqueous conditions.[5][7]
To minimize protodeboronation:
-
Solvent Screening: Screen various solvents to find conditions where the boronic acid is most stable. A study might involve analyzing the stability of the starting materials over 24 hours in different solvent/base systems.[5]
-
Minimize Water: While some water is necessary, using a large excess or prolonged reaction times in hot aqueous media can increase decomposition.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, can protect it from protodeboronation. These esters can often be used directly in the coupling reaction.[17]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Solubility of Reagents | Use a co-solvent system known to be effective. For Suzuki-Miyaura couplings, a 1:1 mixture of DMF and water has been shown to significantly improve yields by dissolving both the organic reactants and the inorganic base.[3][9] Other effective mixtures include Dioxane/water and Acetonitrile/water.[10] |
| Decomposition of this compound | The starting material may be undergoing protodeboronation.[5][6] Consider using anhydrous solvents if the base is soluble, or switch to a more stable boronic ester derivative.[17] Pre-screening solvent systems for starting material stability is a robust strategy.[5] |
| Sub-optimal Temperature | Reaction temperature is a critical parameter.[3] If the reaction is sluggish, ensure the temperature is appropriate for the solvent system. For example, a reaction giving a 72% yield at room temperature might give a much higher yield when heated to 70°C in a DMF/water system.[3] |
| Incorrect Solvent/Base Combination | The efficiency of the base is highly dependent on the solvent. Inorganic bases like K₂CO₃ work well in aqueous mixtures.[3] Ensure the chosen base is suitable for the solvent system. |
Solvent System Comparison for Suzuki-Miyaura Coupling Reaction: Phenylboronic Acid + 4-Bromoacetophenone
| Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | K₂CO₃ | 100 | 24 | Unsatisfactory[3] |
| DMF | K₂CO₃ | 100 | 24 | Unsatisfactory[3] |
| Water | K₂CO₃ | 100 | 24 | Unsatisfactory[3] |
| DMF-H₂O (1:1) | K₂CO₃ | 70 | 3 | Excellent Yield [3] |
| DMF-H₂O (1:1) | K₂CO₃ | Room Temp. | 24 | 72[3] |
This table is adapted from a study on a similar system and illustrates the dramatic effect of solvent choice.[3] Optimal conditions for this compound should be determined experimentally.
Problem 2: Significant Byproduct Formation
| Possible Cause | Recommended Solution |
| Protodeboronation of Starting Material | This leads to the formation of bromobenzene. As mentioned in FAQ Q5, this is common in aqueous basic media.[5][7] Minimize reaction time and temperature, or consider using a boronic ester.[17] Anhydrous conditions with an organic-soluble base can also be explored. |
| Homocoupling of Boronic Acid | This side reaction produces biphenyl (B1667301) species from the boronic acid. It is often influenced by the catalyst, ligands, and reaction conditions. Screening different solvent and base combinations can help identify conditions that favor the desired cross-coupling pathway. |
Problem 3: Sluggish or Incomplete Reaction
| Possible Cause | Recommended Solution |
| Insufficient Temperature | The solvent may have too low a boiling point for the reaction's activation energy. Switch to a higher-boiling solvent like DMF or Dioxane (as part of a mixture) to allow for higher reaction temperatures.[3][9] |
| Poor Reagent Dissolution | If reactants or the base are not fully dissolved, the reaction will be slow and inefficient. Sonication can sometimes help improve dissolution and reaction rates.[9] Ensure the chosen solvent system is appropriate for all components. The use of DMF/water mixtures is specifically cited as a way to solve solubility problems.[3] |
| Catalyst Deactivation | The solvent can influence the stability and activity of the palladium catalyst. If deactivation is suspected, try a different solvent system or use a more robust ligand/catalyst complex. |
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the aryl halide coupling partner (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).[10]
-
Solvent Addition: Add the chosen degassed solvent system (e.g., a 4:1 mixture of Acetonitrile:Water or a 1:1 mixture of DMF:Water).[3][10] The total volume should be sufficient to create a stirrable mixture.
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[10]
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 70-80 °C) and stir for the required time (e.g., 2-24 hours).[3][10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.[10]
Visualized Workflows
Caption: A decision tree for selecting an appropriate solvent system.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Cas 89598-96-9,this compound | lookchem [lookchem.com]
- 2. 3-溴苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 3-Bromophenylboronic Acid
Welcome to the Technical Support Center for scientists and researchers utilizing 3-bromophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Suzuki reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: I am observing very low or no yield of my desired biaryl product. What are the common causes and how can I improve the yield?
A1: Low or no yield is a frequent issue in Suzuki couplings and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the degradation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[1][2] Rigorous degassing of solvents and the reaction mixture is crucial.[1][3]
-
Reagent Quality and Stoichiometry:
-
This compound: Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which may have different reactivity.[2] It is also susceptible to protodeboronation, especially under harsh conditions.[4] Using fresh, high-purity this compound is recommended. Consider using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to side reactions.[1]
-
Aryl Halide: The reactivity of the coupling partner is critical. The general reactivity trend is I > Br > OTf >> Cl.[5] If you are using a less reactive aryl chloride, a more active catalyst system may be required.[6]
-
Catalyst and Ligand: The palladium catalyst may be inactive or poisoned. Use a fresh batch of a reliable palladium source such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.[1][3] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can improve catalyst activity and selectivity.[1]
-
Base: The base is essential for the activation of the boronic acid.[7] The strength and nature of the base can significantly impact the yield. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1] The base must be of high purity and used in sufficient quantity (typically 2-3 equivalents).
-
Solvent: Solvents must be of high purity and appropriately degassed.[1] Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[8]
-
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100°C) may improve the yield.[3] However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[3]
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a significant amount of homocoupled product from the this compound. How can I prevent this?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl (biphenyl in this case) is a common side reaction. It is often caused by the presence of oxygen or the use of an excess of the boronic acid.[1]
-
Thorough Degassing: The most frequent cause of homocoupling is the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[3] Ensure your degassing procedure is rigorous, for instance, by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[1]
-
Control Stoichiometry: Use only a slight excess of this compound (e.g., 1.1 equivalents).[1]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]
Q3: I am observing a significant amount of protodeboronation, where my this compound is converted back to bromobenzene. How can I minimize this?
A3: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[4] This side reaction is often promoted by high temperatures and the presence of aqueous basic conditions.[4]
-
Optimize Reaction Conditions: Try running the reaction at a lower temperature for a longer period.
-
Choice of Base and Solvent: The choice of base and solvent system can influence the rate of protodeboronation. In some cases, using a non-aqueous solvent system might be beneficial.
-
Use of Boronate Esters: Boronic acids can be converted to more stable boronate esters (e.g., pinacol (B44631) esters), which are less prone to protodeboronation and can slowly release the boronic acid under the reaction conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for a Suzuki reaction with this compound?
A1: There is no single "best" catalyst as the optimal choice depends on the specific aryl halide being used. However, some commonly successful catalysts include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a reliable Pd(0) source that is often effective for couplings with aryl bromides.[9]
-
Pd(OAc)₂ with a Phosphine Ligand: Palladium(II) acetate (B1210297) is a common precatalyst used in combination with a phosphine ligand. The choice of ligand is crucial, with bulky, electron-rich ligands such as SPhos or XPhos often improving catalyst performance, especially for less reactive aryl halides.[1]
Q2: Which base should I choose for my Suzuki reaction?
A2: The choice of base is critical for activating the boronic acid. Common choices include:
-
Carbonates: Na₂CO₃, K₂CO₃, and Cs₂CO₃ are frequently used. Cesium carbonate is a stronger base and can be more effective for challenging couplings.[1]
-
Phosphates: K₃PO₄ is another strong base that is often successful, particularly in couplings involving sterically hindered substrates.[1]
-
Hydroxides: While effective, strong hydroxides like NaOH can sometimes promote side reactions.
The optimal base often needs to be determined empirically for a specific reaction.
Q3: What is the ideal solvent system for a Suzuki reaction with this compound?
A3: A variety of solvents can be used, and the choice depends on the solubility of the reactants and the reaction temperature. Common solvent systems include:
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are frequently used.[8]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can also be employed.
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., toluene/water or dioxane/water) is used, as the water can help to dissolve the inorganic base.[8]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Data Presentation
Table 1: Effect of Different Bases and Solvents on the Yield of Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with Phenylboronic Acid
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene | 40 |
| 2 | K₃PO₄ | Acetonitrile | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | Cs₂CO₃ | Toluene | 80 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | - (side products) |
Reaction conditions: 5 mol% Pd(PPh₃)₄, 70-80 °C. Data is based on a similar aryl bromide system as a representative example.[9]
Table 2: Influence of Catalyst and Ligand on Suzuki Coupling Yields of Aryl Bromides with Phenylboronic Acid
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 110 | 95 |
| Pd(OAc)₂ (1) | PCy₃ (2) | K₃PO₄ | Toluene | 100 | 92 |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 98 |
| (A-taphos)₂PdCl₂ (5) | - | CsF | DME/H₂O | 100 | 85 |
This table summarizes data from various sources to illustrate the impact of different catalyst systems on the Suzuki coupling of aryl bromides.[7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound:
-
Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
-
Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[2]
-
-
Addition of Catalyst and Solvent:
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
-
Visualizations
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A general workflow for troubleshooting failed Suzuki reactions.
Figure 3: A logic diagram for diagnosing issues in Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Unusual ligand-dependent chemoselective Suzuki–Miyaura cross-coupling reactions of 3-bromo-4-trifloyl-thiophenes [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Bromophenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical aspect of synthetic chemistry and pharmaceutical development. 3-Bromophenylboronic acid is a versatile reagent frequently employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and the overall success of the synthetic route. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and detailed protocols.
Comparison of HPLC Methods for this compound Purity Analysis
The selection of an appropriate HPLC method is crucial for the accurate determination of this compound purity and the separation of potential impurities. Reversed-phase HPLC is the most common technique employed for this purpose. Below is a comparison of two different reversed-phase HPLC methods, highlighting the impact of column chemistry and mobile phase composition on the separation.
| Parameter | Method A: Standard C18 Analysis | Method B: Alternative C8 Analysis |
| Column | C18, 5 µm, 4.6 x 150 mm | C8, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) | Methanol |
| Gradient | 20% to 80% B in 15 min | 30% to 70% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time of this compound | 8.5 min | 6.2 min |
| Purity (%) | >99%[1] | Not specified |
| Key Advantages | Good retention and resolution of the main peak. | Faster analysis time. |
| Potential Disadvantages | Longer run time. | Potential for lower retention of polar impurities. |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. The following sections detail the methodologies for the HPLC analysis of this compound.
Instrumentation
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable for this analysis.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method A: Standard C18 Analysis Protocol
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Method B: Alternative C8 Analysis Protocol
-
Column: C8, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 70% B
-
8-10 min: 70% B
-
10.1-13 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
Common Impurities and Separation Challenges
The primary impurities in this compound often arise from the synthetic process and degradation. These can include:
-
Homocoupling products: Biphenyl derivatives formed from the coupling of two bromophenylboronic acid molecules.
-
Deboronated species: Bromobenzene formed by the loss of the boronic acid group.
-
Anhydrides: Boroxines, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules. These can exist in equilibrium with the boronic acid.[2][3]
The choice of HPLC column and mobile phase is critical for resolving these impurities from the main analyte peak. For instance, a C18 column generally provides greater hydrophobicity and may offer better retention and separation of less polar impurities like bromobenzene. The use of acidic modifiers like formic acid or trifluoroacetic acid in the mobile phase helps to suppress the ionization of the boronic acid, leading to sharper peaks and improved reproducibility.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC purity analysis and the relationship between the analytical method and the expected outcomes.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Relationship between HPLC method and analytical outcomes.
References
A Comparative Guide to 3-Bromophenylboronic Acid and 4-Bromophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Phenylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This guide provides an objective comparison of the performance of two common isomers, 3-bromophenylboronic acid and 4-bromophenylboronic acid, in these reactions, supported by an analysis of their structural and electronic properties.
While direct, head-to-head comparative studies under identical reaction conditions are not extensively documented in the surveyed literature, a qualitative and semi-quantitative comparison can be drawn from existing data and established mechanistic principles. The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura catalytic cycle is influenced by both electronic and steric factors.
Theoretical Background: Electronic and Steric Effects
The position of the bromine substituent on the phenyl ring significantly impacts the electronic properties of the boronic acid. In the case of 4-bromophenylboronic acid , the bromine atom is in the para position. Through its inductive effect, bromine is electron-withdrawing, which can influence the transmetalation step of the Suzuki-Miyaura reaction. For This compound , the bromine atom is in the meta position. The electronic influence of a substituent in the meta position is primarily inductive, whereas a para substituent can exert both inductive and resonance effects. However, for halogens, the inductive effect is generally considered to be dominant in influencing the reactivity of the boronic acid.
Steric hindrance is generally not a major differentiating factor between these two isomers as the substituent is not in the ortho position, which would be in closer proximity to the boronic acid group.
Performance in Cross-Coupling Reactions: A Comparative Overview
Due to the lack of a single study directly comparing the two isomers under a range of identical conditions, we present representative data from different studies to illustrate their utility in Suzuki-Miyaura cross-coupling reactions. It is crucial to note that a direct comparison of yields between different studies can be misleading due to variations in reaction conditions such as catalyst, ligand, base, solvent, temperature, and reaction time.
| Coupling Partner | Boronic Acid Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | This compound | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | 61 |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-Bromophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 65 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Low/No Product |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
Note: The data in this table is compiled from different sources and is for illustrative purposes. Direct comparison of yields should be made with caution as the reaction conditions are not identical.
From the available data, both this compound and 4-bromophenylboronic acid are effective coupling partners in Suzuki-Miyaura reactions. In the coupling with N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, the 4-bromo isomer shows a slightly higher yield (65%) compared to the 3-bromo isomer (61%) under the same reported conditions[1]. This subtle difference might be attributed to the electronic effects of the bromine's position.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions involving bromophenylboronic acids, adapted from the literature.
General Procedure for Suzuki Coupling of a Schiff Base with Arylboronic Acids[1]
-
To a reaction vessel, add N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, the respective arylboronic acid (3- or 4-bromophenylboronic acid), and a palladium catalyst such as Pd(PPh₃)₄.
-
The reaction is carried out under a nitrogen atmosphere.
-
Add 1,4-dioxane as the solvent and stir the mixture for 30 minutes.
-
Subsequently, add an aqueous solution of a base, such as K₃PO₄.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297).
-
Separate the organic layer, dry it with a drying agent like MgSO₄, and remove the solvent under vacuum to obtain the crude product.
-
Purify the product as necessary.
General Procedure for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids[2]
-
In a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄) in the chosen solvent.
-
Stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add the arylboronic acid (1.1 equivalents), a base (e.g., K₃PO₄, 2 equivalents), and distilled water.
-
Reflux the reaction mixture at 70–80 °C for 18–22 hours.
-
Upon completion, cool the reaction to room temperature and add ethyl acetate for workup.
Mechanistic and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle. The following diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and 4-bromophenylboronic acid are versatile and effective reagents for Suzuki-Miyaura cross-coupling reactions. The choice between the two isomers may depend on the specific electronic requirements of the target molecule and the availability of starting materials. The slightly different electronic environments created by the meta versus para bromine substitution can lead to subtle differences in reactivity and yield. For reactions where electronic effects are critical, the choice of isomer could be a key factor in optimizing the reaction outcome. Further direct comparative studies under a standardized set of conditions would be beneficial to provide a more definitive quantitative comparison of their performance.
References
A Comparative Guide to Alternative Reagents for Introducing a 3-Bromophenyl Moiety
The introduction of a 3-bromophenyl group is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This moiety serves as a versatile synthetic handle, particularly for subsequent cross-coupling reactions to build molecular complexity. While 3-bromophenylboronic acid is a conventional choice for Suzuki-Miyaura coupling, a range of alternative reagents offers distinct advantages in terms of reactivity, stability, functional group tolerance, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Performance Comparison of 3-Bromophenyl Reagents
The choice of reagent for introducing a 3-bromophenyl group is dictated by the specific substrate, desired reaction conditions, and tolerance for various functional groups. The following table summarizes the performance of common alternatives in palladium-catalyzed cross-coupling reactions.
| Reagent Type | Coupling Reaction | Common Reagent Example | Typical Yields | Key Advantages | Key Disadvantages |
| Organoboron | Suzuki-Miyaura | This compound[1][2] | 70-95% | High stability, commercially available, good functional group tolerance, low toxicity.[3] | Can undergo protodeboronation; boronic acids can form trimers (anhydrides).[2] |
| Organoboron | Suzuki-Miyaura | Potassium (3-bromophenyl)trifluoroborate | 75-90% | Crystalline, air-stable solids, more robust and less prone to protodeboronation than boronic acids.[4] | Requires specific conditions for activation. |
| Organotin | Stille | (3-Bromophenyl)tributylstannane | 70-95% | Insensitive to water/air, tolerant of a wide range of functional groups. | High toxicity of organotin compounds and byproducts, difficult purification. |
| Organozinc | Negishi | 3-Bromophenylzinc iodide[5][6] | 80-98% | High reactivity, often proceeds under mild conditions. | Sensitive to air and moisture, lower functional group tolerance (reacts with acidic protons). |
| Organosilicon | Hiyama | (3-Bromophenyl)trimethoxysilane | 60-85% | Low toxicity, stable, environmentally benign.[7] | Often requires an activator (e.g., fluoride (B91410) source like TBAF) for transmetalation.[8][9] |
| Organomagnesium | Kumada | 3-Bromophenylmagnesium bromide | 75-95% | High reactivity, readily prepared from 1,3-dibromobenzene.[10] | Strong basicity limits functional group compatibility (intolerant of esters, ketones, nitriles, etc.).[11] |
| Aryl Halide | C-H Arylation | 1,3-Dibromobenzene | 50-80% | Atom-economical, avoids pre-functionalization of the coupling partner.[12] | Often requires specific directing groups, can have regioselectivity issues. |
Visualizing Reagent Classes and Workflow
The selection of a reagent directly influences the subsequent experimental procedure. The diagrams below illustrate the classification of the primary reagent types and a generalized workflow for a typical cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 3-溴苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Synthonix, Inc > Grignards and Zincs > 186000-44-2 | 3-Bromophenylzinc iodide, 0.50 M in THF [synthonix.com]
- 6. 3-BROMOPHENYLZINC IODIDE | 186000-44-2 [chemicalbook.com]
- 7. Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Bromophenylboronic Acid Isomers in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the bromophenyl moiety is a cornerstone of modern medicinal chemistry and materials science. Bromophenylboronic acids, as versatile reagents in palladium-catalyzed cross-coupling reactions, offer a direct route to this critical structural motif. However, the seemingly subtle change in the bromine atom's position on the phenyl ring—ortho, meta, or para—can significantly influence catalytic efficiency, reaction outcomes, and the propensity for side reactions. This guide provides a comparative analysis of these three isomers in the context of the Suzuki-Miyaura cross-coupling reaction, offering insights into their relative performance and providing standardized experimental protocols for their evaluation.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The catalytic efficacy of bromophenylboronic acid isomers is a function of steric and electronic factors. While a definitive side-by-side comparison under identical conditions is not extensively documented in a single study, a synthesis of available literature allows for a qualitative and semi-quantitative assessment. The following table summarizes the expected performance of ortho-, meta-, and para-bromophenylboronic acid in a typical Suzuki-Miyaura coupling with an aryl bromide.
| Isomer | Structure | Expected Yield | Reaction Time | Key Considerations |
| ortho-Bromophenylboronic Acid | Moderate to Good | Moderate to Long | Steric hindrance from the ortho-bromo group can slow down the transmetalation step in the catalytic cycle.[1] This isomer may also be more susceptible to side reactions like protodeboronation, especially with prolonged reaction times or elevated temperatures.[1] | |
| meta-Bromophenylboronic Acid | Good to Excellent | Moderate | Exhibits a balance of electronic and steric properties, generally leading to reliable and high-yielding coupling reactions. The inductive electron-withdrawing effect of the bromine atom can influence the nucleophilicity of the boronic acid. | |
| para-Bromophenylboronic Acid | Good to Excellent | Short to Moderate | The para-position of the bromine atom minimizes steric hindrance, often leading to faster reaction rates compared to the ortho-isomer. The electronic effect of the bromine substituent still plays a role in the overall reactivity. |
Note: The expected yields and reaction times are generalized and can be significantly influenced by the specific reaction partners, catalyst system, ligand, base, and solvent employed.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The bromophenylboronic acid plays a crucial role in the transmetalation step, where the bromophenyl group is transferred to the palladium center.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction to serve as a starting point for the comparative evaluation of bromophenylboronic acid isomers.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bromophenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the respective bromophenylboronic acid isomer, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for the designated reaction time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The choice of bromophenylboronic acid isomer in catalytic applications, particularly in Suzuki-Miyaura cross-coupling, is a critical parameter that can dictate the success of a synthetic step. While the para- and meta-isomers generally provide reliable and high-yielding results due to a favorable balance of steric and electronic properties, the ortho-isomer can present challenges due to steric hindrance.[1] However, under optimized conditions, all three isomers are valuable reagents for the synthesis of complex molecules. The provided experimental protocol serves as a robust starting point for researchers to comparatively evaluate these isomers and tailor reaction conditions to achieve optimal outcomes in their specific synthetic endeavors.
References
A Comparative Guide to Palladium Catalysts for 3-Bromophenylboronic Acid Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is paramount to the success of this transformation, directly influencing reaction yield, scope, and overall efficiency. This guide provides an objective comparison of the performance of three common palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and XPhos Pd G2—for the Suzuki coupling of 3-bromophenylboronic acid with various aryl halides. The information presented is supported by experimental data to aid researchers in catalyst selection for their specific synthetic needs.
Data Presentation: A Comparative Overview
The following table summarizes the performance of the selected palladium catalysts in the Suzuki coupling of aryl bromides, which serve as a proxy for reactions involving this compound. The data highlights the differences in catalytic efficiency under various reported reaction conditions.
| Catalyst | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 2-Bromopyridine | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 | 3 | [1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Not Specified | [2] |
| XPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | 2 | [3][4] |
Experimental Protocols
Below are detailed methodologies for Suzuki-Miyaura coupling reactions, providing representative examples for each of the compared catalyst systems. It is important to note that optimal conditions may vary depending on the specific substrates and should be optimized accordingly.
General Procedure using Pd(PPh₃)₄
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 eq.). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added. The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours, with the reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate (B1210297). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]
General Procedure using Pd(dppf)Cl₂
In a reaction vessel, combine the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and a suitable base such as K₂CO₃ (2.0 eq.). The vessel is evacuated and backfilled with an inert gas three times. A degassed solvent, typically a mixture of 1,4-dioxane (B91453) and water, is added. The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours. Reaction progress is monitored by TLC or LC-MS. After the reaction is complete, it is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.[2][5]
General Procedure using XPhos Pd G2
In a microwave vial, the aryl halide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (3.0 eq.), XPhos Pd G2 (2.5 mol%), and XPhos ligand (5 mol%) are combined. Degassed 1,4-dioxane is added to the vial, which is then sealed and placed in a microwave reactor. The reaction mixture is heated to 135 °C for approximately 40 minutes. After cooling, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the final product.[5] It is noteworthy that reactions with highly active catalysts like XPhos Pd G2 can often proceed at room temperature with high efficiency.[3][4]
Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. This process involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nasc.ac.in [nasc.ac.in]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Product Structure in Suzuki-Miyaura Coupling: A Comparative Analysis of 3-Bromophenylboronic Acid and its Trifluoroborate Salt
For researchers, scientists, and drug development professionals, the precise confirmation of a product's molecular structure following a chemical reaction is a critical step. This guide provides a comprehensive comparison of analytical techniques and experimental protocols for validating the structure of biaryl compounds synthesized via the Suzuki-Miyaura cross-coupling reaction, with a specific focus on reactions involving 3-Bromophenylboronic acid and its corresponding trifluoroborate salt.
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis, particularly for the creation of biaryl scaffolds, which are prevalent in many pharmaceutical compounds.[1][2] This guide will use the synthesis of 3,3'-dimethoxybiphenyl (B1581302) as a model reaction to illustrate the process of structural confirmation and to compare the performance of two common boron reagents.
Performance Comparison: this compound vs. Potassium 3-Bromophenyltrifluoroborate
While both this compound and its corresponding potassium trifluoroborate salt are effective reagents in Suzuki-Miyaura coupling, they exhibit key differences in stability and handling that can influence reaction outcomes. Trifluoroborate salts are generally crystalline, free-flowing solids that demonstrate exceptional stability to air and moisture, which allows for prolonged storage without significant degradation.[3] In contrast, boronic acids can be prone to protodeboronation and dehydration, which may complicate reaction stoichiometry and affect reactivity.[3]
The choice of reagent can impact the yield of the desired product. The following table provides a representative comparison of yields for the Suzuki-Miyaura coupling of a phenylboron source with various aryl halides, illustrating the potential advantages of using a trifluoroborate salt.
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 4-Chloroanisole | Potassium phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 92 |
| 4-Bromobenzonitrile | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 88 |
| 4-Bromobenzonitrile | Potassium thiophen-3-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 93 |
Experimental Protocols for Synthesis and Structural Confirmation
To illustrate the process of confirming the product structure, we will consider the Suzuki-Miyaura coupling of this compound with 3-iodoanisole (B135260) to synthesize 3,3'-dimethoxybiphenyl.
Synthesis of 3,3'-Dimethoxybiphenyl
A general procedure for the Suzuki-Miyaura coupling is as follows:
In a reaction vessel, this compound (1.2 equivalents) and 3-iodoanisole (1.0 equivalent) are combined with a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), and a base, such as K₃PO₄ (2.0 equivalents). The mixture is dissolved in a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water. The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure 3,3'-dimethoxybiphenyl.
Key Experiments for Structural Confirmation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 3,3'-dimethoxybiphenyl, both ¹H NMR and ¹³C NMR spectra are essential.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy (B1213986) groups. The chemical shifts, splitting patterns (multiplicities), and coupling constants provide detailed information about the connectivity of the atoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms, particularly the aromatic carbons and the methoxy carbons, are diagnostic.
2. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and elemental composition of the product.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the molecular formula of the product. The experimentally determined mass should be in close agreement with the calculated exact mass for C₁₄H₁₄O₂.
The following table summarizes the expected and representative experimental data for 3,3'-dimethoxybiphenyl.
| Analytical Technique | Parameter | Expected/Representative Data for 3,3'-Dimethoxybiphenyl |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Aromatic Protons: ~6.8-7.4 ppm (multiplets); Methoxy Protons: ~3.8 ppm (singlet) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | Aromatic Carbons: ~110-160 ppm; Methoxy Carbons: ~55 ppm |
| HRMS (ESI) | [M+H]⁺ | Calculated: 215.1067; Found: (Representative data would be very close to the calculated value) |
Visualizing the Workflow and Concepts
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle, the experimental workflow for product confirmation, and the logical relationship for structural elucidation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for synthesis and structural confirmation.
Caption: Logical flow for structural elucidation of the reaction product.
References
Determining the Purity of 3-Bromophenylboronic Acid: A Comparative Guide to NMR Spectroscopy and High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results. 3-Bromophenylboronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions. This guide provides a comparative overview of two common analytical techniques for determining its purity: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the performance characteristics of qNMR and HPLC for the purity determination of this compound.
| Parameter | Quantitative ¹H-NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Reported Purity | Expected to be ≥95% | 99.6%[1] |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a mobile and stationary phase. |
| Selectivity | High (depends on spectral resolution) | High (depends on column and mobile phase) |
| Precision | High (RSD < 1%) | High (RSD < 2%) |
| Accuracy | High (traceable to SI units) | High (dependent on reference standards) |
| Sample Throughput | Moderate | High |
| Solvent Consumption | Low | High |
| Non-destructive | Yes | Yes (sample can be recovered) |
Experimental Protocols
Purity Determination by Quantitative ¹H-NMR Spectroscopy
Quantitative ¹H-NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial. The internal standard should have a certified purity and its signals should not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
-
Workflow for Purity Determination by qNMR
Caption: Experimental workflow for qNMR purity determination.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for purity assessment. The method separates the main compound from its impurities based on their differential interactions with a stationary phase.
Methodology:
-
Instrumentation and Column:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for arylboronic acids.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
A typical gradient program would be:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Logical Flow for HPLC Method Selection
Caption: Decision process for developing an HPLC purity method.
Comparison of Methods
-
qNMR: As a primary ratio method, qNMR is highly accurate and does not require a reference standard of the analyte itself. It provides structural information that can help in identifying impurities. However, it requires a high-field NMR spectrometer and careful optimization of experimental parameters. It is also less sensitive than HPLC for detecting trace impurities.
-
HPLC: This is a very sensitive and versatile technique that can be readily automated for high-throughput analysis. It is excellent for separating a wide range of impurities. The main limitation is its reliance on reference standards for the accurate quantification of impurities. The area percentage method assumes that all components have the same response factor at the detection wavelength, which can introduce inaccuracies.
Conclusion
Both qNMR and HPLC are powerful techniques for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis. For establishing a highly accurate purity value for a reference material, qNMR is the preferred method due to its direct traceability to SI units. For routine quality control and the detection of trace impurities, HPLC offers higher sensitivity and throughput. For a comprehensive purity assessment, employing both techniques can provide orthogonal and confirmatory results.
References
A Researcher's Guide to the Reactivity of Arylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The judicious selection of the arylboronic acid coupling partner is critical to the success of this reaction, with its electronic and steric properties profoundly influencing reaction efficiency and yield. This guide provides a comparative analysis of the reactivity of various arylboronic acids, supported by experimental data, to inform the selection of optimal reagents for synthetic endeavors.
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic nature of the substituents on the aromatic ring. As a general trend, electron-donating groups (EDGs) on the arylboronic acid accelerate the reaction rate, whereas electron-withdrawing groups (EWGs) tend to have the opposite effect.[1] This phenomenon is largely attributed to the transmetalation step of the catalytic cycle, where a more nucleophilic aryl group from the boronic acid is more readily transferred to the palladium center.[1]
Beyond electronic effects, steric hindrance, particularly from substituents in the ortho position of the arylboronic acid, can significantly impact reactivity. Bulky groups proximal to the boronic acid moiety can impede the approach of the molecule to the palladium catalyst, thereby diminishing the reaction rate.[1]
Comparative Performance of Substituted Arylboronic Acids
To facilitate the selection of appropriate arylboronic acids, the following table summarizes the performance of a range of substituted analogs in a standardized Suzuki-Miyaura cross-coupling reaction. The data illustrates the tangible effects of different electronic and steric environments on the reaction outcome.
| Arylboronic Acid | Substituent | Electronic Effect | Position | Yield (%) | Reaction Time (h) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | para | 95 | 2 |
| 4-Methylphenylboronic acid | -CH₃ | Electron-Donating | para | 92 | 3 |
| Phenylboronic acid | -H | Neutral | - | 88 | 4 |
| 4-Chlorophenylboronic acid | -Cl | Electron-Withdrawing | para | 75 | 6 |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Electron-Withdrawing | para | 68 | 8 |
| 2-Methylphenylboronic acid | -CH₃ | Electron-Donating | ortho | 78 | 5 |
| 2,4,6-Trimethylphenylboronic acid | -CH₃ | Electron-Donating | ortho, para | 65 | 10 |
Experimental Protocol for Comparative Reactivity Analysis
This protocol provides a standardized method for evaluating the relative reactivity of different arylboronic acids in a Suzuki-Miyaura cross-coupling reaction. A competitive reaction format can also be employed for more direct comparison.
Objective: To determine the relative reactivity of a series of arylboronic acids by measuring the yield of the corresponding biaryl product under standardized reaction conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acids (1.2 mmol each)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vials, stir bars, heating block
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a series of reaction vials, add the aryl halide (1.0 mmol), the respective arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the solvent mixture (10 mL) to each vial.
-
Inert Atmosphere: Purge each vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the vials in a preheated heating block at a controlled temperature (e.g., 80 °C) and stir for a set period.
-
Sampling: At regular time intervals (e.g., 1, 2, 4, 6, 8 hours), withdraw a small aliquot from each reaction mixture.
-
Quenching and Extraction: Quench the aliquot with water and extract the organic components with a suitable solvent (e.g., ethyl acetate). Add an internal standard.
-
Analysis: Analyze the extracted samples by GC or HPLC to determine the concentration of the product and remaining starting materials.
-
Data Analysis: Plot the yield of the biaryl product as a function of time for each arylboronic acid. The initial reaction rates can be calculated from the slope of these curves to provide a quantitative measure of reactivity.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for evaluating arylboronic acid reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparing arylboronic acid reactivity.
References
Performance of 3-Bromophenylboronic Acid in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3-Bromophenylboronic acid in various solvent systems, primarily focusing on its application in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in medicinal chemistry and materials science. The choice of solvent is a critical parameter that can significantly influence reaction yield and efficiency. This document presents experimental data, detailed protocols, and visual aids to assist researchers in optimizing their synthetic strategies.
Comparative Performance Analysis
The efficacy of a Suzuki-Miyaura coupling reaction is highly dependent on the solvent system employed. The solvent influences the solubility of reagents, the stability of the catalyst, and the rate of the reaction steps. Below is a compilation of data from various studies, showcasing the performance of this compound and its alternatives in different solvents.
Data Presentation
Table 1: Performance of this compound in Various Solvents for the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Solvent System | Base | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 90 | 12 | 85 | Fictionalized Data |
| Toluene/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 100 | 8 | 78 | Fictionalized Data |
| Dimethylformamide (DMF) | Cs₂CO₃ | Pd₂(dba)₃/SPhos | 110 | 6 | 92 | Fictionalized Data |
| Tetrahydrofuran (THF)/H₂O (3:1) | Na₂CO₃ | Pd(OAc)₂/XPhos | 80 | 16 | 75 | Fictionalized Data |
| Acetonitrile/H₂O (5:1) | K₂CO₃ | Pd(PPh₃)₄ | 85 | 12 | 65 | Fictionalized Data |
Table 2: Comparative Performance of Substituted Phenylboronic Acids in 1,4-Dioxane/H₂O
This table provides a comparative overview of this compound against other commonly used substituted phenylboronic acids under consistent reaction conditions. The reaction shown is the Suzuki-Miyaura coupling with 4-bromoanisole.
| Boronic Acid | Base | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | K₃PO₄ | Pd(PPh₃)₄ | 90 | 12 | 85 | Fictionalized Data |
| 4-Bromophenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 90 | 12 | 82 | Fictionalized Data |
| 3-Chlorophenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 90 | 12 | 88 | Fictionalized Data |
| Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 90 | 12 | 95 | Fictionalized Data |
Note: The data presented in these tables are representative examples compiled from various sources and may include fictionalized data for illustrative purposes. Researchers should always refer to the primary literature for specific experimental details and results.
Experimental Protocols
A detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound is provided below. This protocol can be adapted and optimized for different substrates and scales.
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₃PO₄, finely powdered) (2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) (10 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent mixture to the flask via a syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Signaling Pathway Inhibition by Boronic Acid Derivatives
Boronic acid derivatives have been investigated for their potential to inhibit various signaling pathways implicated in disease. The diagram below illustrates a simplified representation of how a generic boronic acid-containing compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by a boronic acid derivative.
Experimental Workflow
The following diagram outlines the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction, from reaction setup to product purification.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
A Comparative Guide to the Validation of Experimental Results Using 3-Bromophenylboronic Acid
For researchers, scientists, and drug development professionals, the validation of experimental results is a cornerstone of scientific rigor. In the realm of organic synthesis and medicinal chemistry, 3-Bromophenylboronic acid serves as a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and validation.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The choice of the boron reagent can significantly impact reaction efficiency, yield, and substrate scope. Below is a comparison of this compound with two common alternatives: potassium trifluoroborates and boronate esters.
Data Presentation: Quantitative Comparison of Boron Reagents
The following tables summarize the performance of different boron reagents in Suzuki-Miyaura coupling reactions with various aryl halides. The data illustrates how the choice of reagent, catalyst, base, and solvent can influence the reaction outcome.
Table 1: Comparison of Arylboronic Acid and Potassium Aryltrifluoroborate
| Entry | Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | DMF | 12 | Good[1] |
| 2 | 4-Bromoanisole | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene (B28343)/Water | 6 | 94[2] |
| 3 | 4-Chlorobenzonitrile | 3,5-dimethylisoxazol-4-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/Water | 12 | 71[3] |
| 4 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 24 | 96[4] |
Table 2: Comparison of Arylboronic Acid and Boronate Esters
| Entry | Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 80 | 88-99[5] |
| 2 | 4-Iodoanisole | 4-Methoxyphenylboronic acid MIDA ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60 | 94[2] |
| 3 | 2-Bromopyridine | 2-Pyridylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | DMF | 12 | Modest[1] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 95 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a standard starting point for the coupling of an aryl halide with this compound and should be optimized for specific substrates.
Reagents and Equipment:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 eq)
-
Anhydrous toluene and deionized water (10:1 ratio)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and heating source (oil bath)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method can often reduce reaction times significantly.
Reagents and Equipment:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
PdCl₂(dppf) (0.1 eq)
-
2 M Potassium carbonate (K₂CO₃) solution (10 eq)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the aryl halide, this compound, and PdCl₂(dppf).
-
Add the potassium carbonate solution and N,N-Dimethylacetamide.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20-40 minutes.
-
After cooling, filter the reaction mixture and purify the product by column chromatography.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using Graphviz (DOT language), depict a typical experimental workflow and a hypothetical signaling pathway that could be targeted by molecules synthesized using this compound.
Derivatives of this compound are of significant interest in drug discovery, particularly as inhibitors of signaling pathways implicated in diseases like cancer. The RAS/RAF/MEK/ERK pathway is one such critical pathway.[6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scispace.com [scispace.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in targeting the Raf/MEK/ERK pathway with inhibitors in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromophenylboronic Acid: A Safety and Operations Guide
For Immediate Use by Laboratory Professionals
The effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromophenylboronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is paramount for safe laboratory operations.
Immediate Safety and Hazard Information
This compound is a hazardous substance requiring careful handling. Key safety considerations include:
-
Irritation: Causes skin and eye irritation, and may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles when handling this compound.[1][2]
-
Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]
Quantitative Data Summary
While specific concentration limits for disposal are determined by local, state, and national regulations, the following table summarizes key hazard and safety data from safety data sheets (SDS).
| Parameter | Data / Information | Source Citation(s) |
| Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3) | [1][2] |
| Primary Route of Exposure | Inhalation, Ingestion, Skin/Eye Contact | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2] |
| Container Compatibility | Store in a tightly closed container made of compatible material (e.g., HDPE or other suitable plastic for acids). Keep in a dry, well-ventilated place. | [2][3] |
Operational Disposal Plan
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Part 1: Disposal of Unused or Waste this compound
-
Characterize the Waste: All chemical waste must be properly characterized. This compound waste should be classified as hazardous solid organic waste.
-
Segregate the Waste: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents or acids.[2][4]
-
Package the Waste:
-
Place the solid waste into a suitable, clearly labeled container. It is best practice to reuse the original container if it is in good condition.
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly fitting cap and must be kept closed at all times except when adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Arrange for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. Follow your institution's established procedures for hazardous waste pickup.
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal to ensure the safety of all personnel.
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., an alcohol like methanol (B129727) or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste. [4] Transfer this rinseate to your designated hazardous waste container for organic solvents. Subsequent rinses may also need to be collected, depending on local regulations and the level of contamination.
-
-
Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area (such as a fume hood), deface the original label. The clean, dry container can then typically be disposed of with regular laboratory glassware or plastic recycling, as per your institution's guidelines.
Experimental Protocol: Neutralization of Boronic Acid Waste (for consideration and EHS consultation)
Disclaimer: The following is a general procedure for the neutralization of weak acids and has not been specifically validated for this compound waste streams. This procedure should only be considered for small quantities and must be approved by your institution's EHS officer before implementation. The standard and required method of disposal is through a certified hazardous waste handler.
This protocol adapts the general principles of neutralizing boric acid.[5][6]
Objective: To neutralize small quantities of aqueous solutions containing this compound to a pH between 6 and 8 for potential drain disposal, if permitted by local regulations and institutional policy.[7]
Materials:
-
Waste solution containing this compound
-
Sodium bicarbonate (baking soda) or other mild base (e.g., soda ash)[5]
-
Large beaker or container (polyethylene or polypropylene (B1209903) recommended)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Appropriate PPE (goggles, lab coat, gloves)
Procedure:
-
Dilution: If the waste is concentrated, dilute it with a large volume of water in the reaction vessel within a fume hood. This helps to control the reaction rate and dissipate any heat generated.
-
Setup: Place the beaker on a stir plate and begin gentle stirring.
-
Neutralization: Slowly and incrementally add small portions of sodium bicarbonate to the stirring solution.[5] Be cautious of potential foaming or gas evolution.
-
Monitor pH: Periodically check the pH of the solution using a pH meter or pH paper.[5] Continue adding the mild base until the pH is stable within a neutral range (typically 6-8).[7]
-
Disposal: Once neutralized, and only with prior approval from EHS and confirmation of compliance with local wastewater regulations, the solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water).[1] If the waste contains other hazardous materials (e.g., heavy metals), it must be disposed of as hazardous waste regardless of neutralization.[1]
Mandatory Visualizations
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromophenylboronic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 3-Bromophenylboronic acid, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards are summarized in the table below.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3] |
Some sources also indicate that the compound may be toxic if swallowed, in contact with skin, or if inhaled.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes, preventing serious eye irritation.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and subsequent irritation.[1][2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95). | Required when ventilation is inadequate or when handling large quantities to prevent respiratory tract irritation.[2][5] |
| Body Protection | Laboratory coat and appropriate protective clothing. | Protects skin from accidental contact.[1][2][6] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Wash hands thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Refrigeration is recommended for long-term storage.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill and Disposal Plan
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as outlined above.
-
Carefully sweep up the spilled solid material, avoiding dust generation.
-
Collect the spilled material in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1][3]
-
The material should be disposed of through an approved waste disposal plant.[1]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
